Cmld-2
Description
Properties
IUPAC Name |
5,7-dimethoxy-8-[1-(4-methoxyphenyl)-3-oxo-3-pyrrolidin-1-ylpropyl]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO6/c1-35-22-13-11-21(12-14-22)23(17-27(33)32-15-7-8-16-32)29-25(36-2)19-26(37-3)30-24(18-28(34)38-31(29)30)20-9-5-4-6-10-20/h4-6,9-14,18-19,23H,7-8,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROGRNRRJJYCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N2CCCC2)C3=C(C=C(C4=C3OC(=O)C=C4C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of CMLD-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
CMLD-2 is a small molecule inhibitor identified as a potent disruptor of the interaction between the Hu antigen R (HuR) protein and its target messenger RNAs (mRNAs).[1][2][3] HuR is an RNA-binding protein that is frequently overexpressed in numerous human cancers, where it plays a critical role in promoting tumorigenesis.[3][4] It achieves this by binding to Adenine-Uridine Rich Elements (AREs) located in the 3'-untranslated region (3'-UTR) of many oncogenic mRNAs, thereby enhancing their stability and translation.[1][3] By preventing HuR from stabilizing these transcripts, this compound effectively downregulates the expression of key proteins involved in cell proliferation, survival, and migration, making it a promising candidate for cancer therapeutics.[4][5] This guide provides a detailed examination of the molecular mechanism, quantitative data, and experimental protocols associated with this compound.
Core Mechanism of Action: Inhibition of the HuR-mRNA Interaction
The primary mechanism of action of this compound is the competitive inhibition of the HuR protein.[1][3] this compound directly binds to the HuR protein, preventing it from associating with the AREs of its target mRNAs.[6] This disruption has significant downstream consequences:
-
Destabilization of Target mRNAs: HuR's binding protects target mRNAs from degradation. By blocking this interaction, this compound exposes these transcripts to cellular machinery that rapidly degrades them. Studies have shown that this compound treatment shortens the half-lives of HuR target mRNAs such as Bcl-2, Msi1, and XIAP.[6]
-
Inhibition of Protein Translation: The disruption of the HuR-mRNA complex prevents the efficient translation of these oncogenic transcripts into proteins.[6]
-
Induction of Apoptosis and Cell Cycle Arrest: By downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL, XIAP) and cell cycle regulators (e.g., Cyclin E), this compound induces programmed cell death (apoptosis) and causes a G1 phase cell cycle arrest in cancer cells.[1][4][7] This is evidenced by the activation of caspases-9 and -3 and the cleavage of PARP.[4]
-
Inhibition of Oncogenic Signaling: this compound has been shown to inhibit the Wnt signaling pathway, a critical pathway in many cancers, by destabilizing the mRNA of its components.[6]
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: this compound inhibits HuR, leading to oncogenic mRNA degradation and apoptosis.
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cell-based assays.
| Parameter | Target | Value | Assay Method | Reference |
| Ki (Inhibition Constant) | HuR-AREMsi1 Interaction | 350 ± 300 nM | Fluorescence Polarization (FP) | [6] |
| Binding | Direct binding to HuR protein | Confirmed | Surface Plasmon Resonance (SPR) | [6] |
| Cell Line | Cancer Type | IC50 Value (µM) | Normal/Cancer | Reference |
| HCT-116 | Colon Cancer | 28.9 µM | Cancer | [4] |
| MiaPaCa2 | Pancreatic Cancer | 18.2 µM | Cancer | [4] |
| H1299 | Non-Small Cell Lung | ~20-30 µM (Effective Dose) | Cancer | [4] |
| A549 | Non-Small Cell Lung | ~20-30 µM (Effective Dose) | Cancer | [4] |
| WI-38 | Normal Fibroblast | 63.7 µM | Normal | [4] |
| CCD 841 CoN | Normal Colon Epithelial | 63.7 µM | Normal | [4] |
Note: IC50 values for normal cells were approximately two-fold higher than for cancer cells, indicating a degree of selective cytotoxicity.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.
This biochemical assay is used to quantify the ability of this compound to disrupt the interaction between the HuR protein and an RNA probe containing an ARE sequence.
-
Objective: To determine the inhibition constant (Ki) of this compound.
-
Materials:
-
Purified, full-length His-tagged HuR protein.
-
Fluorescein-labeled RNA oligonucleotide probe containing an ARE sequence (e.g., from Msi1 mRNA).
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).
-
This compound compound dissolved in DMSO.
-
384-well, non-stick black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a reaction mixture containing the HuR protein and the fluorescent ARE probe at concentrations optimized for a stable FP signal.
-
Serially dilute this compound in DMSO and then in assay buffer to create a range of test concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the HuR/probe mixture to the wells to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition at each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
This cell-based assay is used to confirm that this compound disrupts the binding of HuR to endogenous target mRNAs within cancer cells.
-
Objective: To measure the amount of specific mRNAs (e.g., Msi1, XIAP) bound to HuR in the presence or absence of this compound.
-
Materials:
-
Cancer cell line (e.g., HCT-116).
-
This compound compound and DMSO.
-
Antibody specific to HuR and a negative control IgG.
-
Protein A/G magnetic beads.
-
Cell lysis buffer, wash buffers, and elution buffer.
-
RNA extraction kit.
-
RT-qPCR reagents.
-
-
Procedure:
-
Culture HCT-116 cells and treat them with a specified concentration of this compound (e.g., 20 µM) or DMSO for 24 hours.[6]
-
Lyse the cells and prepare a whole-cell lysate.
-
Pre-clear the lysate with control IgG and magnetic beads.
-
Incubate the pre-cleared lysate with either the anti-HuR antibody or control IgG overnight at 4°C to form antibody-HuR-mRNA complexes.
-
Capture the complexes by adding Protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the RNA from the beads and purify it using an RNA extraction kit.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for target mRNAs (Msi1, XIAP) and a control RNA.
-
Analyze the data to determine the relative amount of target mRNA co-immunoprecipitated with HuR in this compound-treated cells versus control cells. A significant reduction indicates disruption of the interaction.[6]
-
These assays measure the functional consequences of HuR inhibition by this compound.
-
Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells versus normal cells.
-
Protocols:
-
Cell Viability (MTT/WST-1 Assay):
-
Seed cancer cells (e.g., A549, H1299) and normal cells (e.g., MRC-9) in 96-well plates.[4]
-
Treat cells with a range of this compound concentrations (e.g., 1-75 µM) for 24, 48, or 72 hours.[1][3]
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value.
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with this compound (e.g., 20-30 µM) or DMSO for 24-48 hours.[1][3]
-
Harvest the cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.[1]
-
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and validation of a HuR inhibitor like this compound.
Caption: Workflow for identification and validation of a HuR-mRNA interaction inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CMLD-2 as a HuR Protein Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RNA-binding protein HuR (Hu antigen R), also known as ELAVL1, is a critical regulator of post-transcriptional gene expression.[1] By binding to Adenine- and Uridine-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), HuR enhances their stability and/or translation.[1][2] HuR is overexpressed in a multitude of cancers and plays a pivotal role in promoting tumorigenesis by stabilizing the mRNAs of oncoproteins, growth factors, and anti-apoptotic proteins.[2][3] This has positioned HuR as a promising therapeutic target for cancer and inflammatory diseases.[4][5] CMLD-2 is a small molecule inhibitor that has emerged from high-throughput screening as a potent disruptor of the HuR-mRNA interaction, demonstrating significant anti-cancer activity in various preclinical models.[6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the HuR protein.[3][8] It directly binds to HuR, thereby preventing its association with the AREs of its target mRNAs.[6][8] This disruption leads to the destabilization and reduced translation of key mRNAs involved in cell survival and proliferation, such as Bcl-2 (B-cell lymphoma 2), Msi1 (Musashi-1), and XIAP (X-linked inhibitor of apoptosis protein).[6] The consequence of this inhibition is the induction of apoptosis and a reduction in cancer cell proliferation.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Assay | Target | Reference(s) |
| Ki | 350 nM | Fluorescence Polarization (FP) | HuR-AREMsi1 interaction | [6][7][8][9] |
| IC50 (HCT-116) | 28.9 µM | MTT Assay | Cell Viability | |
| IC50 (MiaPaCa2) | 18.2 µM | MTT Assay | Cell Viability | |
| IC50 (NSCLC cells) | ~30 µM | MTT Assay | Cell Viability | |
| IC50 (Thyroid cancer cells) | 35-75 µM (depending on cell line and time) | Cell Viability Assay | Cell Viability | [8] |
Table 2: Effects of this compound on mRNA Stability and Protein Expression
| Target mRNA | Effect on Half-life | Cell Line | This compound Concentration | Reference(s) |
| Bcl-2 | Shortened | HCT-116 | 20 µM | [6] |
| Msi1 | Shortened | HCT-116 | 20 µM | [6] |
| XIAP | Shortened | HCT-116 | 20 µM | [6] |
| Target Protein | Effect on Protein Level | Cell Line | This compound Concentration | Reference(s) |
| Bcl-2 | Decreased | HCT-116, NSCLC cells | Dose-dependent | [6] |
| Msi1 | Decreased | HCT-116 | Dose-dependent | [6] |
| XIAP | Decreased | HCT-116 | Dose-dependent | [6] |
| Cyclin E | Decreased | NSCLC cells | Not specified | [6] |
| Bcl-XL | Decreased | NSCLC cells | Not specified | [6] |
| Bax | Increased | NSCLC cells | Not specified | [6] |
| p27 | Increased | NSCLC cells | Not specified | [6] |
| Cleaved PARP | Increased | HCT-116 | 50 µM | [6] |
| Cleaved Caspase-3 | Increased (subtle) | HCT-116 | 50 µM | [6] |
Table 3: Cellular Effects of this compound
| Effect | Cell Line(s) | This compound Concentration | Observations | Reference(s) |
| Cytotoxicity | HCT-116, MiaPaCa2, NSCLC, Thyroid cancer cells | Varies (see Table 1) | Selective cytotoxicity towards cancer cells over normal fibroblasts. | [6] |
| Cell Cycle Arrest | NSCLC cells (H1299, A549) | 30 µM | G1 phase arrest. | |
| Apoptosis Induction | NSCLC cells, HCT-116, Thyroid cancer cells | 20-50 µM | Induction of apoptosis markers (cleaved PARP, caspase-3). | [6][8] |
| Inhibition of Wnt Signaling | HCT-116 | 20 µM | Reduced luciferase activity in a Wnt signaling reporter assay. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on published literature and standard laboratory practices.
Fluorescence Polarization (FP) Assay for HuR-ARE Interaction
This assay is used to measure the binding affinity of this compound to HuR and its ability to disrupt the HuR-ARE interaction.
-
Principle: The assay measures the change in the polarization of fluorescently labeled RNA upon binding to the much larger HuR protein. Small, unbound fluorescent RNA rotates rapidly, resulting in low polarization. When bound to HuR, the complex tumbles slower, leading to higher polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
-
Reagents:
-
Purified full-length HuR protein or RRM1/2 domain.
-
Fluorescein-labeled ARE-containing RNA oligo (e.g., from Msi1 3'-UTR).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
-
This compound and control compounds dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HuR protein (e.g., 10 nM), and the fluorescein-labeled ARE oligo (e.g., 2 nM) in a 384-well black plate.
-
Add serial dilutions of this compound or control compounds to the wells. The final DMSO concentration should be kept constant (e.g., <1%).
-
Incubate the plate at room temperature for 30 minutes to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).
-
Calculate the Ki value from the dose-response curves.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is another biochemical assay to confirm the disruption of the HuR-ARE interaction by this compound.
-
Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when HuR binds to a biotinylated ARE oligo. The His-tagged HuR is captured by nickel-coated acceptor beads, and the biotinylated ARE oligo is captured by streptavidin-coated donor beads. Upon excitation, the donor beads release singlet oxygen, which activates the acceptor beads to emit light. Inhibitors will disrupt this interaction, leading to a decreased signal.
-
Reagents:
-
His-tagged HuR RRM1/2 domain.
-
Biotinylated AREMsi1 oligo.
-
Streptavidin-coated donor beads.
-
Nickel-coated acceptor beads.
-
AlphaLISA buffer.
-
This compound and control compounds.
-
-
Procedure:
-
In a 384-well plate, mix the His-tagged HuR RRM1/2 (e.g., 100 nM) and biotinylated AREMsi1 oligo (e.g., 25 nM) with varying concentrations of this compound.
-
Add the nickel-coated acceptor beads and incubate.
-
Add the streptavidin-coated donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Surface Plasmon Resonance (SPR)
SPR is used to verify the direct binding of this compound to the HuR protein.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (HuR). This allows for real-time monitoring of the binding and dissociation kinetics.
-
Procedure:
-
Immobilize purified full-length HuR protein or RRM1/2 domain onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Inject a series of concentrations of this compound in running buffer over the sensor surface.
-
Monitor the change in resonance units (RU) over time to obtain sensorgrams.
-
Regenerate the sensor surface between injections.
-
Analyze the data to determine the binding kinetics and affinity.
-
Ribonucleoprotein Immunoprecipitation (RNP-IP)
This cell-based assay is used to assess the effect of this compound on the interaction between endogenous HuR and its target mRNAs.
-
Procedure:
-
Treat cells (e.g., HCT-116) with this compound or DMSO for a specified time.
-
Lyse the cells under conditions that preserve RNP complexes.
-
Incubate the cell lysate with an anti-HuR antibody or an IgG control antibody.
-
Immunoprecipitate the antibody-RNP complexes using protein A/G beads.
-
Isolate the RNA from the immunoprecipitated complexes.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the abundance of specific HuR target mRNAs (e.g., Msi1, XIAP).
-
MTT Cell Viability Assay
This assay measures the cytotoxic effect of this compound on cancer cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 4 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Western Blot Analysis
This technique is used to measure the levels of specific proteins in cells treated with this compound.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, XIAP, cleaved PARP, cleaved caspase-3, and a loading control like α-tubulin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Luciferase Reporter Assay for Wnt Signaling
This assay determines the effect of this compound on the Wnt signaling pathway.
-
Principle: Cells are transfected with a luciferase reporter construct containing TCF/LEF binding sites, which are activated by the β-catenin/TCF complex in the canonical Wnt pathway. Inhibition of the pathway will result in decreased luciferase activity.
-
Procedure:
-
Co-transfect cells (e.g., HCT-116) with a Wnt signaling luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treat the transfected cells with this compound.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound as a HuR inhibitor.
References
- 1. HuR controls apoptosis and activation response without effects on cytokine 3' UTRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HuR controls apoptosis and activation response without effects on cytokine 3’ UTRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
CMLD-2: A Potent Inhibitor of the RNA-Binding Protein HuR for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The RNA-binding protein HuR (Hu antigen R) is a critical regulator of post-transcriptional gene expression, primarily by stabilizing AU-rich element (ARE)-containing mRNAs of proto-oncogenes, growth factors, and cytokines. Its overexpression is a hallmark of numerous cancers and is associated with aggressive disease and poor prognosis, making it a compelling target for therapeutic intervention. CMLD-2 has emerged as a potent small-molecule inhibitor of the HuR-RNA interaction. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on cancer cells, and detailed protocols for key experimental assays to evaluate its efficacy. The information presented herein is intended to support researchers, scientists, and drug development professionals in the investigation and potential clinical application of HuR inhibitors.
Introduction
The intricate network of gene regulation extends beyond transcriptional control to post-transcriptional mechanisms, where RNA-binding proteins (RBPs) play a pivotal role. HuR, a member of the embryonic lethal abnormal vision (ELAV) family, is a key RBP that recognizes and binds to AREs in the 3'-untranslated region (3'-UTR) of specific mRNAs. This interaction shields the target mRNAs from degradation, thereby enhancing their stability and promoting their translation into proteins that are crucial for cell proliferation, survival, angiogenesis, and metastasis.[1] In many cancer types, including lung, colon, pancreatic, and thyroid cancers, HuR is overexpressed, contributing to tumorigenesis and resistance to therapy.[2][3]
This compound is an experimental small molecule that has been identified as a direct inhibitor of the HuR protein.[3] It has been shown to exhibit significant antitumor activity in a variety of cancer cell lines, positioning it as a promising candidate for further preclinical and clinical development.[2] This document will delve into the molecular mechanisms of this compound, present quantitative data on its activity, and provide detailed experimental methodologies for its study.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the HuR-ARE interaction.[2][4] It directly binds to the HuR protein, thereby preventing it from associating with its target mRNAs.[5] This disruption of the HuR-mRNA complex leads to the destabilization and subsequent degradation of oncogenic transcripts.
The primary mechanism of this compound involves:
-
Competitive Binding: this compound competitively binds to the RNA-binding domains of HuR, specifically the RNA Recognition Motifs (RRMs).[5]
-
Disruption of HuR-ARE Interaction: This binding event physically obstructs the interaction between HuR and the AREs present in the 3'-UTR of its target mRNAs.[2]
-
Destabilization of Target mRNAs: By displacing HuR, this compound exposes the ARE-containing mRNAs to the cellular RNA degradation machinery, leading to their rapid decay.[5]
-
Downregulation of Oncoproteins: The reduced stability of these mRNAs results in decreased synthesis of their corresponding oncoproteins, which are critical for cancer cell survival and proliferation.[1]
This cascade of events ultimately triggers cell cycle arrest and apoptosis in cancer cells that are dependent on HuR-mediated gene expression.
Figure 1: Mechanism of Action of this compound.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) | 350 nM | Fluorescence Polarization Assay | [2] |
Table 1: Biochemical Activity of this compound against HuR.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT-116 | Colon Cancer | 28.9 | MTT Assay | [1] |
| MiaPaCa2 | Pancreatic Cancer | 18.2 | MTT Assay | [1] |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines.
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect | Time (hours) | Reference |
| H1299, A549 | Non-Small Cell Lung Cancer | 20-30 | Activation of caspases, induction of apoptosis | 24-48 | [2] |
| H1299, A549 | Non-Small Cell Lung Cancer | 30 | G1 cell cycle arrest, mitochondrial perturbation | 24-48 | [2] |
| H1299 | Non-Small Cell Lung Cancer | 30 | Reduction in HuR and HuR-regulated mRNA/protein expression | 24-48 | [2] |
| SW1736, 8505C, BCPAP, K1 | Thyroid Cancer | 35 | Decreased directional migration, decreased MAD2 mRNA levels | 72 | [2] |
| HCT-116 | Colon Cancer | 20 | Significant blockade of HuR binding to Msi1 mRNA | N/A | [5] |
Table 3: Cellular Effects of this compound in Various Cancer Cell Lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and other potential HuR inhibitors.
Fluorescence Polarization (FP) Assay for HuR-RNA Interaction
This assay is used to measure the binding affinity of this compound to HuR by monitoring the change in polarization of a fluorescently labeled RNA probe.
-
Reagents and Materials:
-
Purified recombinant full-length HuR protein
-
Fluorescein-labeled ARE-containing RNA oligonucleotide (e.g., from Msi1 mRNA)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.05% (v/v) Pluronic F-68
-
This compound (or other test compounds) dissolved in DMSO
-
Black, low-volume, non-binding 384-well microplates
-
Fluorescence polarization plate reader
-
-
Protocol:
-
Prepare a solution of 2 nM fluorescein-labeled RNA oligo in the assay buffer.
-
Add the purified HuR protein to the RNA solution at a concentration that yields a significant polarization signal (typically in the low nanomolar range, to be optimized).
-
Serially dilute this compound in DMSO and then in the assay buffer.
-
In a 384-well plate, add the HuR-RNA mixture.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation (~485 nm) and emission (~535 nm) filters.
-
Calculate the Ki value from the competition binding curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cmld-2: A Potent Inhibitor of HuR-ARE Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cmld-2 is a novel small molecule inhibitor that has garnered significant interest within the scientific community for its potential as a therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the compound's mechanism of action as a disruptor of the interaction between the Human antigen R (HuR) protein and adenine-uridine-rich elements (AREs) in target messenger RNAs (mRNAs). This guide also includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its mechanism and experimental workflows to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound, a coumarin-derived compound, was identified through high-throughput screening as a potent inhibitor of the HuR-ARE interaction.[1] Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5,7-dimethoxy-8-[1-(4-methoxyphenyl)-3-oxo-3-pyrrolidin-1-ylpropyl]-4-phenylchromen-2-one | [1] |
| CAS Number | 958843-91-9 | [1] |
| Molecular Formula | C₃₁H₃₁NO₆ | [1] |
| Molar Mass | 513.590 g·mol⁻¹ | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects by competitively binding to the HuR protein, an RNA-binding protein that is overexpressed in numerous cancers.[1][3] This binding disrupts the interaction between HuR and the AREs present in the 3'-untranslated region (3'-UTR) of many proto-oncogenic and pro-inflammatory mRNAs.[2][3] The stabilization of these mRNAs by HuR leads to increased protein expression, promoting cancer cell proliferation, survival, and metastasis. By inhibiting this interaction, this compound effectively destabilizes these target mRNAs, leading to their degradation and a subsequent reduction in the corresponding oncoproteins.[2]
The primary mechanism of action of this compound is the disruption of the HuR-ARE interaction, which has been quantified with a Ki of approximately 350 nM.[2] This inhibitory activity leads to several downstream cellular effects, including:
-
Induction of Apoptosis: this compound treatment has been shown to induce apoptosis in various cancer cell lines.[3] This is achieved, in part, by reducing the stability of anti-apoptotic mRNAs, such as Bcl-2, and consequently decreasing their protein levels.[2]
-
Cell Cycle Arrest: The compound has been observed to cause a G1 phase cell cycle arrest in non-small cell lung cancer (NSCLC) cells.[1]
-
Inhibition of Wnt Signaling: this compound has been shown to inhibit the Wnt signaling pathway, a critical pathway in development and cancer.[2]
The antitumor activity of this compound has been demonstrated in a variety of cancer cell lines, as summarized in the table below.
Table 2: In Vitro Biological Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| HCT-116 | Colon Cancer | Cytotoxicity | IC₅₀ | 28.9 µM | [2] |
| MiaPaCa2 | Pancreatic Cancer | Cytotoxicity | IC₅₀ | 18.2 µM | [2] |
| H1299 | NSCLC | Cell Viability | Inhibition | Dose-dependent | [1] |
| A549 | NSCLC | Cell Viability | Inhibition | Dose-dependent | [1] |
| SW1736 | Thyroid Cancer | Cell Viability | Inhibition | 35 µM (median effective dose) | [4] |
| 8505C | Thyroid Cancer | Cell Viability | Inhibition | 35 µM (median effective dose) | [4] |
| BCPAP | Thyroid Cancer | Cell Viability | Inhibition | 35 µM (median effective dose) | [4] |
| K1 | Thyroid Cancer | Cell Viability | Inhibition | 35 µM (median effective dose) | [4] |
| H1299 | NSCLC | Apoptosis | Caspase Activation | 20-30 µM | [3] |
| A549 | NSCLC | Apoptosis | Caspase Activation | 20-30 µM | [3] |
| H1299 | NSCLC | Cell Cycle | G1 Arrest | 30 µM | [3] |
| A549 | NSCLC | Cell Cycle | G1 Arrest | 30 µM | [3] |
Mandatory Visualizations
References
- 1. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
CMLD-2: A Novel Avenue for Neuropathic Pain Research and Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects. This guide explores the promising potential of CMLD-2, a small molecule inhibitor of the RNA-binding protein HuR, as a novel therapeutic strategy for neuropathic pain. By targeting the post-transcriptional regulation of key inflammatory mediators, this compound offers a distinct mechanism of action that could address the underlying neuroinflammatory processes driving neuropathic pain. This document provides a comprehensive overview of the preclinical evidence, molecular mechanisms, and experimental protocols relevant to the investigation of this compound in neuropathic pain research.
Introduction: The Role of HuR in Neuropathic Pain
Neuropathic pain is increasingly understood to be a neuroinflammatory disorder. Following nerve injury, a cascade of inflammatory events is initiated, involving the activation of glial cells (microglia and astrocytes) and the infiltration of immune cells. These cells release a milieu of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which play a pivotal role in the sensitization of nociceptive pathways and the maintenance of chronic pain states.
The RNA-binding protein HuR has emerged as a critical regulator of this inflammatory cascade. HuR binds to Adenine-Uridine Rich Elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, thereby stabilizing them and promoting their translation. A significant number of these target mRNAs encode for pro-inflammatory cytokines and other mediators integral to the pathogenesis of neuropathic pain. Consequently, the inhibition of HuR presents a compelling therapeutic strategy to dampen the neuroinflammatory response and alleviate neuropathic pain.
This compound: A Potent Inhibitor of the HuR-ARE Interaction
This compound is a small molecule that acts as a competitive inhibitor of the interaction between HuR and ARE-containing mRNAs, with a reported Ki of approximately 350 nM.[1] By disrupting this interaction, this compound effectively reduces the stability and translation of mRNAs encoding for key pro-inflammatory and pro-nociceptive factors. This mechanism provides a targeted approach to mitigating the neuroinflammation that underpins neuropathic pain.
Preclinical Efficacy of this compound in a Model of Inflammatory Pain
Direct evidence for the potential of this compound in pain research comes from a preclinical study in a mouse model of inflammatory pain, a condition that shares key mechanistic pathways with neuropathic pain. In this model, peripheral administration of this compound was shown to effectively reduce mechanical hypersensitivity induced by the pro-inflammatory mediators Nerve Growth Factor (NGF) and Interleukin-6 (IL-6).
| Compound | Pain Model | Dose (intraplantar) | Outcome | Phase of Hypersensitivity |
| This compound | NGF-induced mechanical hypersensitivity | 0.3 µg, 1 µg, 3 µg | Attenuation of mechanical allodynia | Acute and Priming |
| This compound | IL-6-induced mechanical hypersensitivity | 0.3 µg, 1 µg, 3 µg | Attenuation of mechanical allodynia | Acute and Priming |
Table 1: Summary of in vivo efficacy of this compound in a mouse model of inflammatory pain.[2]
Mechanism of Action: this compound's Role in the Neuroinflammatory Signaling Pathway
The therapeutic potential of this compound in neuropathic pain is predicated on its ability to modulate the underlying neuroinflammatory signaling cascade. The proposed mechanism of action is centered on the inhibition of HuR-mediated stabilization of pro-inflammatory cytokine mRNAs.
Caption: Proposed mechanism of this compound in neuropathic pain.
Experimental Protocols for Preclinical Evaluation of this compound
The following section outlines a detailed methodology for assessing the efficacy of this compound in a preclinical model of inflammatory pain, which serves as a relevant paradigm for aspects of neuropathic pain.
Animal Model of NGF- and IL-6-Induced Mechanical Allodynia
This model is designed to induce a state of mechanical hypersensitivity in mice through the local administration of pro-inflammatory mediators known to be involved in neuropathic pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Nerve Growth Factor (NGF), recombinant murine (carrier-free)
-
Interleukin-6 (IL-6), recombinant murine (carrier-free)
-
Sterile, pyrogen-free 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., DMSO/saline solution)
-
Von Frey filaments (calibrated set)
-
Testing chambers with a wire mesh floor
Procedure:
-
Acclimatization: Acclimatize mice to the testing environment for at least 3 days prior to the experiment. This includes handling the mice and placing them in the testing chambers for 1-2 hours each day.
-
Baseline Measurement: On the day of the experiment, determine the baseline paw withdrawal threshold for each mouse using the von Frey test (see section 5.2).
-
Induction of Hypersensitivity:
-
Prepare sterile solutions of NGF (e.g., 100 ng/20 µL) and IL-6 (e.g., 10 ng/20 µL) in saline.
-
Administer a 20 µL intraplantar injection of either NGF or IL-6 into the plantar surface of the left hind paw.
-
-
This compound Administration:
-
Prepare solutions of this compound at the desired concentrations (e.g., 0.3 µg, 1 µg, 3 µg) in the appropriate vehicle.
-
Administer this compound or vehicle via intraplantar injection into the same paw as the NGF/IL-6 injection, typically 15-30 minutes prior to the pro-inflammatory stimulus.
-
-
Post-treatment Assessment: Measure paw withdrawal thresholds at multiple time points post-injection (e.g., 1, 2, 4, 6, and 24 hours) to assess the effect of this compound on the development and maintenance of mechanical allodynia.
Assessment of Mechanical Allodynia: The Von Frey Test
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
Procedure:
-
Place the mouse in the testing chamber on the wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Caption: Experimental workflow for assessing this compound efficacy.
Future Directions and Conclusion
The preclinical data available for this compound, combined with the strong mechanistic rationale for HuR inhibition in neuropathic pain, positions this compound as a highly promising candidate for further investigation. Future studies should aim to:
-
Evaluate the efficacy of this compound in more chronic and diverse models of neuropathic pain, such as the spared nerve injury (SNI) or chronic constriction injury (CCI) models.
-
Investigate the pharmacokinetic profile of this compound and explore different routes of administration (e.g., systemic) to assess its broader therapeutic potential.
-
Conduct detailed molecular analyses to confirm the in vivo effects of this compound on the expression of HuR target mRNAs in relevant tissues (e.g., dorsal root ganglia, spinal cord).
References
- 1. IL-6- and NGF-induced rapid control of protein synthesis and nociceptive plasticity via convergent signaling to the eIF4F complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-6- and NGF-Induced Rapid Control of Protein Synthesis and Nociceptive Plasticity via Convergent Signaling to the eIF4F Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Search for Cmld-2: An Inquiry into Early Research for Asthma and Hepatitis B Treatment
A comprehensive review of available scientific literature reveals a notable absence of early research pertaining to a compound designated as "Cmld-2," "this compound," or "ChuanminLian-ding-2" for the therapeutic management of asthma and Hepatitis B. Despite extensive searches for preclinical and clinical data, no specific studies detailing the efficacy, mechanism of action, or experimental protocols of this compound for these conditions have been identified in the public domain.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the foundational research on this compound. However, the lack of available data precludes the creation of such a document. The core requirements, including the summarization of quantitative data into structured tables, detailing of experimental methodologies, and the generation of signaling pathway and workflow diagrams, cannot be fulfilled without primary research to draw upon.
Research into novel therapeutic agents is a dynamic field, and it is possible that "this compound" represents an internal compound designation that has not yet been disclosed in published literature. Alternatively, the nomenclature may be subject to variations not captured in standard scientific databases.
Insights from Tangential Research
While direct research on this compound for asthma and Hepatitis B is not available, some studies have investigated a compound referred to as this compound in the context of oncology. This research has identified this compound as an inhibitor of the RNA-binding protein HuR.[1][2] In cancer cell lines, this inhibition has been shown to induce apoptosis (programmed cell death) and cell cycle arrest.[1][2]
It is important to emphasize that these findings in cancer research are not directly translatable to asthma or Hepatitis B. The underlying pathologies of these diseases are vastly different from oncology, and the therapeutic targets and mechanisms of action would likely be distinct.
Future Directions and Unanswered Questions
The absence of published research on this compound for asthma and Hepatitis B raises several key questions:
-
Is "this compound" a correct or complete designation for the compound of interest? Further clarification on the nomenclature could potentially yield more fruitful literature searches.
-
Is research on this compound still in a very early, unpublished stage? It is common for drug development programs to be conducted internally for a significant period before results are disseminated.
-
Could "ChuanminLian-ding-2" refer to a specific formulation or extract from traditional medicine? If so, research may exist under the names of the constituent herbs rather than a specific compound designation.
Until such information becomes publicly available, a detailed technical guide on the early research of this compound for asthma and Hepatitis B treatment cannot be compiled. The scientific community awaits potential future publications that may shed light on this area of inquiry.
References
Foundational Research on CMLD-2 and Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on CMLD-2, a small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR), and its role in inducing apoptosis in cancer cells. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways.
Core Mechanism of Action
This compound competitively binds to the HuR protein, disrupting its interaction with AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs)[1]. HuR is known to stabilize a variety of mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis. By inhibiting the HuR-mRNA interaction, this compound leads to the destabilization and subsequent degradation of these target mRNAs, resulting in decreased levels of the corresponding oncoproteins. This disruption of pro-survival signaling ultimately triggers apoptotic cell death in cancer cells[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational research on this compound's pro-apoptotic activity across various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT-116 | Colon Cancer | This compound Concentration for PARP cleavage | 50 µM | [2] |
| H1299 | Non-Small Cell Lung Cancer | Apoptosis Induction (Concentration) | 20-30 µM | [1][3] |
| A549 | Non-Small Cell Lung Cancer | Apoptosis Induction (Concentration) | 20-30 µM | [1][3] |
| H1299 | Non-Small Cell Lung Cancer | G1 Cell Cycle Arrest (Concentration) | 30 µM | [3] |
| A549 | Non-Small Cell Lung Cancer | G1 Cell Cycle Arrest (Concentration) | 30 µM | [3] |
| SW1736, 8505C, BCPAP, K1 | Thyroid Cancer | This compound Concentration for reduced viability | 35, 50, 75 µM | [4] |
| K1 | Thyroid Cancer | Cleaved-PARP Increment | 11-fold | [4] |
| SW1736, 8505C | Anaplastic Thyroid Cancer | Cleaved-PARP Increment | 7-fold | [4] |
| BCPAP | Papillary Thyroid Cancer | Cleaved-PARP Increment | 2.5-fold | [4] |
| NCI-H929, OPM2 | Multiple Myeloma | IC50 | 10.90 ± 0.534 µM to 23.97 ± 1.690 µM | [5] |
Table 2: Molecular Binding and Downstream Effects
| Parameter | Description | Value | Reference |
| Ki | Inhibitory constant for HuR-ARE interaction | 350 nM | [1][2] |
| Target mRNAs | Examples of destabilized mRNAs by this compound | Bcl-2, XIAP, Msi1 | [2] |
Signaling Pathways
This compound-induced apoptosis is primarily mediated through the intrinsic or mitochondrial pathway. The inhibition of HuR leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL, and an increase in the expression of pro-apoptotic proteins like Bax[6][7]. This shift in the balance of Bcl-2 family proteins results in mitochondrial perturbation, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of essential cellular substrates, such as PARP, and the execution of apoptosis[6][7]. Additionally, this compound has been shown to induce a G1 phase cell cycle arrest[3][6].
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research of this compound are provided below.
Western Blotting for Apoptosis Markers
This protocol is used to detect key proteins involved in the apoptotic cascade, such as cleaved PARP and cleaved caspase-3[2].
1. Cell Lysis:
-
Treat cells with the desired concentration of this compound (e.g., 50 µM in HCT-116 cells) for the specified duration (e.g., 48 hours)[2].
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved PARP, cleaved caspase-3, and a loading control (e.g., α-Tubulin or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay quantitatively determines the percentage of cells undergoing apoptosis[8][9].
1. Cell Treatment and Harvesting:
-
Seed cells and treat with this compound (e.g., 20-30 µM in H1299 and A549 cells) for the desired time points (e.g., 24 and 48 hours)[6].
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Caption: General experimental workflow for apoptosis assays.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell viability[10].
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After cell attachment, treat with various concentrations of this compound (e.g., 1-75 µM) for different time points (e.g., 24, 48, 72 hours)[4][10].
2. MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
3. Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
4. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance.
Conclusion
The foundational research on this compound has established it as a potent inducer of apoptosis in various cancer cell types. Its mechanism of action, centered on the inhibition of the RNA-binding protein HuR, provides a clear rationale for its anti-cancer effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other HuR inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HuR | TargetMol [targetmol.com]
- 4. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Determining Optimal Cmld-2 Concentration for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal concentration of Cmld-2, a potent small molecule inhibitor of the RNA-binding protein HuR, for use in cancer cell line research. This compound exerts its anti-tumor effects by competitively disrupting the interaction between HuR and adenine-uridine-rich elements (AREs) in the 3'-untranslated region of target mRNAs, leading to mRNA destabilization and reduced protein expression of key oncogenes.[1][2][3] This document outlines the mechanism of action of this compound, summarizes effective concentrations across various cancer cell lines, and provides detailed protocols for key experimental assays.
Introduction to this compound
This compound is a cell-permeable small molecule that targets the RNA-binding protein HuR, which is frequently overexpressed in a wide range of human cancers and is associated with aggressive disease, drug resistance, and poor prognosis.[1][4] HuR stabilizes the messenger RNA (mRNA) of numerous proto-oncogenes, growth factors, and cytokines, thereby promoting tumor growth and survival. This compound competitively binds to HuR, inhibiting its interaction with target mRNAs and leading to their degradation.[1][2] This targeted inhibition induces a cascade of anti-cancer effects, including cell cycle arrest, apoptosis, and reduced cell migration.
Mechanism of Action of this compound
This compound's primary mechanism of action is the disruption of the HuR-mRNA interaction.[3] This leads to the downregulation of several key proteins involved in cancer cell proliferation and survival. The key molecular events following this compound treatment include:
-
Destabilization of HuR Target mRNAs : this compound treatment leads to a shorter half-life of mRNAs containing AREs, such as those for Bcl-2, Msi1, and XIAP.[3]
-
Induction of Apoptosis : this compound induces apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.[3][5]
-
Cell Cycle Arrest : The compound causes a G1 phase cell cycle arrest in cancer cells.[1][5]
-
Downregulation of Key Oncogenic Proteins : Treatment with this compound has been shown to decrease the protein levels of HuR, Bcl-2, Bcl-XL, and Cyclin E, while increasing the expression of p27 and BAX.[5] In thyroid cancer cells, this compound has been shown to downregulate MAD2.[6]
-
Activation of the cGAS-STING Pathway : In some cancer types, such as medulloblastoma, this compound has been observed to activate the cGAS-STING pathway, which can promote an anti-tumor immune response.[7]
This compound inhibits HuR, leading to apoptosis and cell cycle arrest.
Recommended Concentration Ranges
The optimal concentration of this compound is cell line-dependent. The following table summarizes effective concentrations and IC50 values from published studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cancer Type | Cell Line | Concentration Range | Incubation Time | Observed Effects | IC50 | Reference |
| Non-Small Cell Lung Cancer | H1299, A549, H1975, HCC827 | 20 - 30 µM | 24 - 48 h | Dose-dependent inhibition of cell viability, G1 phase arrest, apoptosis | Not specified | [5] |
| Colon Cancer | HCT-116 | 20 - 50 µM | 48 h | Decreased mRNA stability of Bcl-2, Msi1, XIAP; PARP cleavage | 28.9 µM | [3][5] |
| Pancreatic Cancer | MiaPaCa2 | Not specified | Not specified | Enhanced cytotoxicity | 18.2 µM | [5] |
| Thyroid Cancer | SW1736, 8505C, BCPAP, K1 | 1 - 75 µM | 24 - 72 h | Inhibition of cell viability, decreased migration, MAD2 downregulation | Not specified | [1][6] |
| Thyroid Cancer | SW1736, 8505C, BCPAP, K1 | 35 µM | 48 - 72 h | Downregulation of cell viability, increased apoptosis, hindered migration and colony formation | Not specified | [6] |
| Medulloblastoma | Daoy | 20 - 30 µM | 48 - 72 h | Time and dose-dependent cytotoxicity, activation of cGAS-STING pathway | Not specified | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal this compound concentration and to characterize its effects on cancer cell lines.
A general workflow for characterizing the effects of this compound.
Cell Viability Assay (Trypan Blue Exclusion)
This protocol is used to determine the dose-dependent effect of this compound on cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
6-well plates
Procedure:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 µM to 100 µM. Include a DMSO-only control.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, collect the cells by trypsinization.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of viable cells for each treatment condition relative to the DMSO control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 concentration) and a DMSO control for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression of key proteins involved in its mechanism of action.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against HuR, Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p27, Cyclin E, MAD2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a promising anti-cancer agent that targets the RNA-binding protein HuR. Determining the optimal concentration is a critical first step for in vitro studies. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their cancer research, enabling further elucidation of its therapeutic potential. It is imperative to empirically determine the optimal concentration and treatment duration for each specific cancer cell line and experimental setup.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cmld-2 in Non-Small Cell Lung Cancer (NSCLC) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cmld-2 is a small molecule inhibitor that targets the Human antigen R (HuR), an RNA-binding protein.[1][2] In non-small cell lung cancer (NSCLC), HuR is often overexpressed and contributes to tumor progression by stabilizing the messenger RNA (mRNA) of various oncogenes. By inhibiting HuR, this compound disrupts these pathways, leading to reduced cancer cell viability and induction of apoptosis. These application notes provide a comprehensive guide for the use of this compound in preclinical NSCLC models, including detailed protocols for in vitro experiments and data summaries.
Mechanism of Action
This compound competitively binds to HuR, preventing it from associating with adenine (B156593) and uridine-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs.[3][4] This disruption leads to the destabilization and subsequent degradation of mRNAs encoding for key proteins involved in cell survival and proliferation, such as Bcl-2 and cyclin E.[1] The downstream effects of this compound treatment in NSCLC cells include G1 phase cell cycle arrest and induction of apoptosis through the mitochondrial pathway, evidenced by the activation of caspase-9 and -3.[1][4]
Data Presentation
In Vitro Efficacy of this compound in NSCLC Cell Lines
Table 1: Effect of this compound on Cell Viability in NSCLC Cell Lines
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability |
| H1299 | 20, 30 | 24, 48 | Dose-dependent inhibition |
| A549 | 20, 30 | 24, 48 | Dose-dependent inhibition |
| HCC827 | 20, 30 | 24, 48 | Dose-dependent inhibition |
| H1975 | 20, 30 | 24, 48 | Dose-dependent inhibition |
Table 2: Effect of this compound (30 µM) on Cell Cycle Distribution in NSCLC Cell Lines
| Cell Line | Incubation Time (hours) | % Increase in G1 Phase Population (Compared to Control) |
| H1299 | 24 | 23% |
| 48 | 27% | |
| A549 | 24 | 17% |
| 48 | 22% |
Table 3: Molecular Effects of this compound Treatment in NSCLC Cells
| Protein/mRNA | Effect |
| HuR mRNA and protein | Decreased expression |
| Bcl-2 mRNA and protein | Decreased expression |
| Cyclin E protein | Decreased expression |
| Bcl-XL protein | Decreased expression |
| p27 protein | Increased expression |
| Bax protein | Increased expression |
| Caspase-9 | Activation |
| Caspase-3 | Activation |
| PARP | Cleavage |
Mandatory Visualizations
Caption: this compound inhibits HuR, leading to the degradation of oncogenic mRNAs, G1 arrest, and apoptosis.
Caption: Workflow for evaluating the in vitro effects of this compound on NSCLC cells.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human non-small cell lung cancer cell lines (e.g., H1299, A549, HCC827, H1975) and normal human lung fibroblasts (e.g., MRC-9, CCD-16) can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Use the appropriate culture medium as recommended by the supplier (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)
-
Seed 1 x 10^5 cells per well in 6-well plates and allow them to adhere for 24 hours.
-
Replace the medium with fresh medium containing either DMSO (vehicle control) or this compound at desired concentrations (e.g., 20 µM and 30 µM).
-
Incubate the cells for 24 and 48 hours.
-
Harvest the cells by trypsinization and resuspend them in culture medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.
Protocol 2: Western Blot Analysis
-
Seed NSCLC cells in 6-well plates and treat with 30 µM this compound or DMSO for 24 or 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
HuR
-
Bcl-2
-
Cyclin E
-
p27
-
Bax
-
Bcl-XL
-
Caspase-3
-
Caspase-9
-
PARP
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Cycle Analysis
-
Seed 1 x 10^6 cells in 60 mm dishes and treat with 30 µM this compound or DMSO for 24 or 48 hours.
-
Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Protocol 4: Apoptosis Assay (Annexin V Staining)
-
Seed 1 x 10^5 cells per well in 6-well plates and treat with 30 µM this compound or DMSO for 24 or 48 hours. Cisplatin (30 µM) can be used as a positive control.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 5: In Vivo NSCLC Xenograft Model (General Protocol)
Note: A specific in vivo protocol for this compound in NSCLC models was not found in the provided search results. The following is a general protocol that can be adapted.
-
Cell Preparation: Harvest NSCLC cells (e.g., H1299 or A549) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Treatment Group: Administer this compound at a predetermined dose and schedule (requires optimization). Administration can be intraperitoneal (i.p.) or oral (p.o.).
-
Vehicle Control Group: Administer the vehicle (e.g., DMSO in saline) following the same schedule as the treatment group.
-
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 3-4 weeks). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound presents a promising therapeutic strategy for NSCLC by targeting the HuR protein and inducing cancer cell death. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of this compound in NSCLC models. Further studies are warranted to determine the in vivo efficacy and to establish specific IC50 values in a broader range of NSCLC cell lines.
References
- 1. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cmld-2 Treatment in H1299 and A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cmld-2, a camptothecin-like derivative, has been identified as a potent small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR).[1][2] HuR is overexpressed in numerous cancers, including non-small cell lung cancer (NSCLC), and is associated with aggressive disease and poor prognosis. By competitively binding to HuR, this compound disrupts the interaction between HuR and adenine-uridine rich elements (AREs) in the 3'-untranslated region of target mRNAs.[1][2] This interference leads to the destabilization of mRNAs encoding for key oncogenic proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for treating H1299 and A549 NSCLC cell lines with this compound and assessing its biological effects.
Mechanism of Action
This compound exerts its anti-tumor activity by targeting the HuR protein. This interaction inhibits the stabilizing effect of HuR on various cancer-related mRNAs. In H1299 and A549 cells, this compound treatment leads to a reduction in the expression of HuR itself, along with a downstream decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-XL, and cell cycle regulators like Cyclin E.[3] Concurrently, this compound treatment upregulates the expression of the pro-apoptotic protein BAX and the cell cycle inhibitor p27.[3] This shift in the balance of pro- and anti-apoptotic as well as cell cycle regulatory proteins culminates in G1 phase cell cycle arrest and the induction of the intrinsic apoptotic pathway, characterized by mitochondrial perturbation and the activation of caspase-9 and caspase-3.[1][3]
Caption: Signaling pathway of this compound in H1299 and A549 cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on H1299 and A549 cells.
Table 1: this compound IC50 Values
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HCT-116 | Colon Cancer | 28.9 | [3] |
| MiaPaCa2 | Pancreatic Cancer | 18.2 | [3] |
| H1299 | Lung Cancer | Not Reported | |
| A549 | Lung Cancer | Not Reported |
Note: Specific IC50 values for H1299 and A549 cells were not found in the reviewed literature. The provided data for other cancer cell lines can be used as a reference for dose-ranging studies.
Table 2: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Inhibition of Cell Viability (%) |
| H1299 | 20 | 24 | ~45 |
| 30 | 24 | ~55 | |
| 20 | 48 | ~50 | |
| 30 | 48 | ~67 | |
| A549 | 20 | 24 | ~40 |
| 30 | 24 | ~50 | |
| 20 | 48 | ~45 | |
| 30 | 48 | ~60 |
Data is estimated from graphical representations in the source material.[3]
Table 3: this compound Induced G1 Cell Cycle Arrest
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Increase in G1 Phase Population (%) |
| H1299 | 30 | 24 | 23 |
| 30 | 48 | 27 | |
| A549 | 30 | 24 | 17 |
| 30 | 48 | 22 |
Data represents the percentage increase compared to DMSO-treated control cells.[3]
Table 4: this compound Induced Apoptosis (Annexin V Staining)
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptosis (%) |
| H1299 | 30 | 24 | Representative data suggests a significant increase | Representative data suggests a significant increase | ~25 |
| 30 | 48 | Representative data suggests a significant increase | Representative data suggests a significant increase | ~35 | |
| A549 | 30 | 24 | Representative data suggests a significant increase | Representative data suggests a significant increase | ~20 |
| 30 | 48 | Representative data suggests a significant increase | Representative data suggests a significant increase | ~30 |
Quantitative data for early vs. late apoptosis is inferred from representative flow cytometry plots. Total apoptosis percentages are estimated from graphical data.[3]
Experimental Protocols
Caption: General experimental workflow for assessing this compound effects.
Cell Culture and this compound Treatment
-
Cell Lines: H1299 and A549 human non-small cell lung cancer cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 20 µM and 30 µM).
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for other assays). Allow cells to adhere overnight. Replace the medium with fresh medium containing this compound or DMSO (vehicle control). Incubate for the desired duration (24 to 48 hours).
Cell Viability Assay (MTS Assay)
-
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.
-
Procedure:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 20 µM and 30 µM) and a DMSO control for 24 or 48 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with 30 µM this compound or DMSO for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the analysis of DNA content and cell cycle distribution by flow cytometry.
-
Procedure:
-
Seed cells in 6-well plates and treat with 30 µM this compound or DMSO for 24 or 48 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Procedure:
-
Protein Extraction: After treatment with 30 µM this compound or DMSO for 24 or 48 hours, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and starting dilutions are listed in Table 5.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin should be used as a loading control.
-
Table 5: Recommended Primary Antibodies for Western Blot
| Target Protein | Recommended Dilution |
| HuR | 1:1000 |
| Bcl-2 | 1:1000 |
| p27 | 1:1000 |
| BAX | 1:1000 |
| Cleaved Caspase-9 | 1:1000 |
| Cleaved Caspase-3 | 1:1000 |
| PARP | 1:1000 |
| β-actin | 1:5000 |
Note: Optimal antibody concentrations should be determined empirically for each specific antibody and experimental condition.
References
Application of CMLD-2 in Thyroid and Pancreatic Cancer Cell Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMLD-2 is a small molecule inhibitor that targets the Hu antigen R (HuR) protein, a critical RNA-binding protein implicated in tumorigenesis.[1][2][3] HuR stabilizes target mRNAs containing AU-rich elements (AREs) in their 3'-untranslated regions, promoting the expression of proteins involved in cell proliferation, survival, and angiogenesis.[1][4] this compound competitively binds to HuR with a Ki of approximately 350 nM, disrupting its interaction with target mRNAs and thereby exhibiting anti-tumor activity in various cancer cell lines, including those of the thyroid and pancreas.[1][2][4][5]
These application notes provide a comprehensive overview of the use of this compound in thyroid and pancreatic cancer cell research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the HuR-ARE interaction. This disruption leads to the destabilization and reduced translation of key oncogenic mRNAs. In both thyroid and pancreatic cancer cells, this ultimately results in cell cycle arrest, induction of apoptosis, and reduced cell migration.[1][6]
Signaling Pathway of this compound in Cancer Cells
This compound Signaling in Thyroid Cancer Cells
In thyroid cancer, a key target of HuR is the mitotic arrest deficient 2 (MAD2) protein.[6][7] this compound-mediated inhibition of HuR leads to the downregulation of MAD2, contributing to decreased cell viability and apoptosis.[6][7]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | ~50 | [4] |
| MiaPaCa2 | Pancreatic Cancer | ~50 | [4] |
Table 2: Effective Concentrations of this compound in Experimental Assays
| Cell Line(s) | Cancer Type | Concentration (µM) | Assay | Observed Effect | Reference(s) |
| SW1736, 8505C, BCPAP, K1 | Thyroid | 35 | Cell Viability, Apoptosis, Migration, Colony Formation | Significant decrease in viability, increase in apoptosis, hindered migration and colony formation | [6][7] |
| HCT-116 | Colon | 20 | mRNA Stability | Shortened half-lives of Bcl-2, Msi1, and XIAP mRNAs | [4] |
| HCT-116 | Colon | 50 | Apoptosis | Induction of PARP cleavage | [4] |
| H1299, A549 | Lung | 20-30 | Apoptosis, Cell Cycle | Activation of caspases, induction of apoptosis, G1 cell cycle arrest | [1][2][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Seed thyroid (e.g., SW1736, 8505C, BCPAP, K1) or pancreatic (e.g., MiaPaCa2) cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with increasing concentrations of this compound (e.g., 1 µM to 75 µM) or vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol is used to detect changes in protein expression levels following this compound treatment.
Protocol:
-
Plate cells and treat with the desired concentration of this compound (e.g., 35 µM for thyroid cancer cells) for the specified time (e.g., 48 or 72 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, MAD2, Bcl-2, XIAP, HuR, and a loading control like α-Tubulin or β-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
RNA-Binding Protein Immunoprecipitation (RIP) Assay
This protocol is used to confirm the interaction between HuR and its target mRNAs and to assess the disruptive effect of this compound.
Protocol:
-
Treat cells (e.g., HCT-116 or thyroid cancer cells) with this compound (e.g., 20 µM or 50 µM) or DMSO for the desired time.
-
Lyse the cells and prepare a whole-cell extract.
-
Incubate the cell lysate with magnetic beads conjugated with an anti-HuR antibody or a control IgG antibody overnight at 4°C.
-
Wash the beads extensively to remove non-specifically bound proteins and RNA.
-
Elute the RNA-protein complexes from the beads.
-
Purify the RNA from the eluate using a suitable RNA purification kit.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for HuR target mRNAs (e.g., MAD2, Msi1, XIAP).
-
Normalize the amount of immunoprecipitated mRNA to the amount of input mRNA to determine the relative enrichment.
Cell Migration Assay (Wound Healing Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Protocol:
-
Grow cells to confluence in a 6-well plate.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing this compound (e.g., 35 µM) or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48, 72 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Conclusion
This compound is a promising anti-cancer agent that effectively targets the HuR protein, leading to the destabilization of oncogenic mRNAs. In thyroid and pancreatic cancer cell models, this compound has been shown to reduce cell viability, induce apoptosis, and inhibit cell migration. The protocols and data presented here provide a valuable resource for researchers investigating the therapeutic potential of this compound and the role of HuR in cancer biology. Further in vivo studies are warranted to validate these in vitro findings.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
CMLD-2 for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and dosage of CMLD-2, a small molecule inhibitor of the RNA-binding protein HuR, in animal studies. The information is intended to facilitate preclinical research into the therapeutic potential of this compound in various disease models, particularly in oncology.
Introduction to this compound
This compound is a potent and specific inhibitor of the interaction between Hu antigen R (HuR) and adenine-uridine-rich elements (AREs) in the 3'-untranslated region of target mRNAs. By disrupting this interaction, this compound destabilizes the mRNAs of many oncoproteins, such as Bcl-2 and cyclin E, leading to reduced protein expression and subsequent induction of apoptosis and cell cycle arrest in cancer cells. Preclinical in vitro studies have demonstrated its efficacy in various cancer cell lines, including those of the lung, colon, pancreas, and thyroid.
This compound Formulation for In Vivo Administration
Proper formulation is critical for the bioavailability and efficacy of this compound in animal models. Due to its hydrophobic nature, this compound requires a specific vehicle for solubilization. Below are recommended formulations for preparing this compound for in vivo administration.
Table 1: Recommended Formulations for this compound In Vivo Administration
| Formulation | Component | Percentage/Concentration | Preparation Notes |
| Vehicle 1 (Standard) | DMSO | 10% | Dissolve this compound in DMSO first. |
| PEG300 | 40% | Add PEG300 to the DMSO solution and mix. | |
| Tween-80 | 5% | Add Tween-80 and mix thoroughly. | |
| Saline (0.9% NaCl) | 45% | Add saline to the final volume. | |
| Vehicle 2 (Alternative) | DMSO | 10% | Dissolve this compound in DMSO first. |
| SBE-β-CD in Saline | 90% (of 20% SBE-β-CD solution) | Prepare a 20% (w/v) solution of SBE-β-CD in saline. Add to the DMSO solution. | |
| Vehicle 3 (Oil-based) | DMSO | 10% | Dissolve this compound in DMSO first. |
| Corn Oil | 90% | Add corn oil to the DMSO solution and mix thoroughly. |
Note: The final solution should be clear. Gentle heating or sonication may be used to aid dissolution. It is recommended to prepare the formulation fresh on the day of administration.
Recommended Dosage and Administration Route
As of the latest available data, there are no published studies that specify a definitive in vivo dosage for this compound in animal models. However, based on preclinical studies of other HuR inhibitors with similar mechanisms of action, a starting point for a dose-finding study can be recommended.
Table 2: Recommended Starting Doses for this compound Dose-Finding Studies (Based on Analogs)
| Compound Class | Example Compound | Effective In Vivo Dose | Administration Route | Frequency |
| HuR Inhibitor | MS-444 | 25 mg/kg | Intraperitoneal (IP) | Every 48 hours |
| HuR Inhibitor | Inhibitor 1c | 50 mg/kg | Intraperitoneal (IP) | 5 times per week |
Recommendation for this compound:
-
Initial Dose-Range Finding Study: It is recommended to start with a dose range of 10-50 mg/kg for this compound.
-
Administration Route: Intraperitoneal (IP) injection is a common and effective route for similar small molecule inhibitors in xenograft models. Other routes such as oral gavage (PO) or intravenous (IV) injection may also be explored depending on the experimental design and pharmacokinetic properties of the specific formulation.
-
Dosing Frequency: A dosing schedule of three to five times per week is a reasonable starting point.
It is crucial to perform a tolerability study to determine the maximum tolerated dose (MTD) of this compound in the specific animal strain and model being used.
Experimental Protocol: this compound Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
4.1. Materials
-
This compound
-
Vehicle components (DMSO, PEG300, Tween-80, Saline)
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice)
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
4.2. Procedure
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Preparation and Administration:
-
Prepare the this compound formulation and the vehicle control on each day of dosing.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: this compound inhibits HuR, leading to mRNA decay and reduced oncoprotein levels.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in a typical in vivo efficacy study of this compound.
Caption: Workflow for a this compound in vivo xenograft study.
Disclaimer: This document is intended for research purposes only. The provided protocols and dosage recommendations are based on available scientific literature and should be adapted and optimized for specific experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Application Notes and Protocols for Western Blot Analysis of Cmld-2 Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cmld-2 is a small molecule inhibitor of the RNA-binding protein HuR (Hu Antigen R).[1][2] HuR plays a critical role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, thereby enhancing their stability and translation.[1] Elevated levels of HuR are observed in various cancers and are associated with tumor progression and resistance to therapy. This compound disrupts the HuR-ARE interaction, leading to the destabilization and reduced translation of mRNAs encoding key proteins involved in cell proliferation, survival, and cell cycle control.[3] Consequently, this compound treatment can induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for anti-cancer drug development.[2][3][4]
Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound's action by quantifying the changes in protein expression in treated cells. These application notes provide a comprehensive guide, including detailed protocols and data interpretation, for analyzing the effects of this compound on key signaling pathways.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected quantitative changes in protein expression in cancer cell lines (e.g., H1299, A549, HCT-116) following treatment with this compound, as determined by Western blot analysis and subsequent densitometry. The data is presented as fold change relative to vehicle-treated control cells.
Table 1: Downregulation of Pro-Survival and Pro-Proliferative Proteins
| Target Protein | This compound Concentration (µM) | Treatment Duration (hours) | Cell Line | Fold Change vs. Control (Mean ± SD) | Reference |
| HuR | 30 | 24 | H1299 | 0.6 ± 0.05 | [5] |
| 30 | 48 | H1299 | 0.4 ± 0.04 | [5] | |
| Bcl-2 | 20 | 48 | HCT-116 | ~0.5 (qualitative) | [3] |
| 30 | 24 | H1299 | 0.5 ± 0.06 | [5] | |
| 30 | 48 | H1299 | 0.3 ± 0.03 | [5] | |
| Bcl-XL | 30 | 24 | H1299 | 0.7 ± 0.08 | [5] |
| 30 | 48 | H1299 | 0.5 ± 0.05 | [5] | |
| Cyclin E | 30 | 24 | H1299 | 0.6 ± 0.07 | [5] |
| 30 | 48 | H1299 | 0.4 ± 0.05 | [5] |
Table 2: Upregulation of Pro-Apoptotic and Cell Cycle Inhibitory Proteins
| Target Protein | This compound Concentration (µM) | Treatment Duration (hours) | Cell Line | Fold Change vs. Control (Mean ± SD) | Reference |
| BAX | 30 | 24 | H1299 | 1.8 ± 0.2 | [5] |
| 30 | 48 | H1299 | 2.5 ± 0.3 | [5] | |
| p27 | 30 | 24 | H1299 | 2.0 ± 0.25 | [5] |
| 30 | 48 | H1299 | 3.0 ± 0.4 | [5] | |
| Cleaved Caspase-3 | 30 | 24 | H1299 | Significant Increase | [5] |
| 30 | 48 | H1299 | Significant Increase | [5] | |
| 50 | 48 | HCT-116 | Subtle Increase | [3] | |
| Cleaved Caspase-9 | 30 | 24 | H1299 | Significant Increase | [5] |
| 30 | 48 | H1299 | Significant Increase | [5] | |
| Cleaved PARP | 30 | 24 | H1299 | Significant Increase | [5] |
| 30 | 48 | H1299 | Significant Increase | [5] | |
| 50 | 48 | HCT-116 | Obvious Increase | [3] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits HuR, leading to mRNA destabilization and apoptosis.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of this compound treated cell lysates.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cancer cell line (e.g., H1299, A549, HCT-116) in appropriate culture dishes (e.g., 6-well or 10 cm plates) at a density that allows them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 20 µM, 30 µM, 50 µM).[3][5]
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle (DMSO) as a control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[3][5]
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each dish. The volume will depend on the dish size (e.g., 100-200 µL for a 6-well plate).
-
Scraping and Collection: Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing. For complete lysis and to shear DNA, sonicate the lysate on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay Method: Use a bicinchoninic acid (BCA) protein assay kit for accurate quantification of the protein concentration in each lysate.
-
Standard Curve: Prepare a set of protein standards (e.g., using bovine serum albumin - BSA) of known concentrations to generate a standard curve.
-
Measurement: Follow the manufacturer's protocol for the BCA assay. In brief, mix a small volume of each cell lysate and the standards with the BCA working reagent in a microplate. Incubate as recommended and then measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Determine the protein concentration of each sample by comparing its absorbance to the standard curve.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each lysate, and denature the proteins by heating at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a molecular weight marker. Run the gel until adequate separation of the proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane and avoid air bubbles.
Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody and should be optimized.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation. The secondary antibody should be specific for the host species of the primary antibody.
-
Final Washes: Wash the membrane again three times for 10-15 minutes each with TBST.
Detection and Data Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry: Quantify the band intensity for each protein of interest and the loading control (e.g., β-actin or GAPDH) using image analysis software (e.g., ImageJ).
-
Normalization and Quantification: Normalize the band intensity of the target protein to the intensity of the corresponding loading control band. Calculate the fold change in protein expression in this compound treated samples relative to the vehicle-treated control. Statistical analysis should be performed on data from multiple independent experiments.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
flow cytometry analysis for apoptosis after Cmld-2 exposure
Application Note and Protocols
Topic: Flow Cytometry Analysis of Apoptosis Following Cmld-2 Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor that targets the Hu antigen R (HuR), an RNA-binding protein.[1][2] HuR is frequently overexpressed in various cancers and contributes to tumorigenesis by stabilizing the messenger RNAs (mRNAs) of oncogenic proteins, including several anti-apoptotic factors.[1][3] By competitively binding to HuR, this compound disrupts the interaction with its target mRNAs, leading to their degradation.[1][2] This action selectively induces a G1 phase cell cycle arrest and triggers apoptosis in cancer cells, with minimal effects on normal cells.[4]
One of the most common and reliable methods for detecting and quantifying apoptosis is flow cytometry using Annexin V and Propidium Iodide (PI) staining.[5] In healthy, viable cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane.[6] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[5][7] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (like FITC) to identify early apoptotic cells.[5] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[5] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.[5][8] This dual-staining method enables the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[5]
Signaling Pathway of this compound Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway by inhibiting HuR. This inhibition leads to a decrease in the stability of mRNAs for anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-XL.[4] Concurrently, there is an increased expression of pro-apoptotic proteins like Bax.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, an event known as mitochondrial outer membrane permeabilization (MOMP).[4][9] MOMP allows for the release of cytochrome c from the mitochondria into the cytosol.[9] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn recruits and activates caspase-9, an initiator caspase.[10] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[4] Caspase-3 proceeds to cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[2][4]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Data
The following table summarizes the percentage of apoptotic cells (early and late) in various cell lines after exposure to this compound, as determined by Annexin V/PI flow cytometry. The data demonstrates that this compound preferentially induces apoptosis in non-small cell lung cancer cells (H1299 and A549) compared to normal human fibroblasts (MRC-9).[4]
| Cell Line | Treatment | Duration (hours) | % Apoptotic Cells (Mean ± SD) |
| H1299 | DMSO (Control) | 24 | ~5% |
| This compound | 24 | ~28% | |
| DMSO (Control) | 48 | ~7% | |
| This compound | 48 | ~35% | |
| A549 | DMSO (Control) | 24 | ~4% |
| This compound | 24 | ~21% | |
| DMSO (Control) | 48 | ~6% | |
| This compound | 48 | ~28% | |
| MRC-9 | DMSO (Control) | 24 | ~3% |
| This compound | 24 | ~17% | |
| DMSO (Control) | 48 | ~4% | |
| This compound | 48 | ~10% |
Data is approximated from the study by Meena et al. (2017).[4]
Detailed Experimental Protocol
This protocol outlines the steps for assessing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis after treating cells with this compound.
Caption: Workflow for apoptosis analysis via flow cytometry.
Materials and Reagents
-
Cell culture medium, fetal bovine serum (FBS), and penicillin-streptomycin
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
This compound (and appropriate solvent, e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes and culture flasks/plates
-
Flow cytometer
Protocol Steps
-
Cell Seeding and Treatment:
-
Seed cells (e.g., H1299, A549) in T25 flasks or 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 1 x 10⁶ cells per T25 flask).[8]
-
Incubate for 24 hours under standard conditions (e.g., 37°C, 5% CO₂).
-
Treat the cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., cisplatin).[4]
-
Incubate for the desired time points (e.g., 24 and 48 hours).[4]
-
-
Cell Harvesting:
-
Crucially, collect the culture medium , as it contains floating apoptotic cells.[8] Transfer it to a 15 mL conical tube.
-
Wash the adherent cells once with PBS.
-
Trypsinize the remaining adherent cells and add them to the same 15 mL tube containing the supernatant.
-
Centrifuge the cell suspension at approximately 500 x g for 5 minutes at 4°C.[8]
-
Discard the supernatant carefully.
-
-
Washing:
-
Wash the cell pellet twice with cold PBS. For each wash, resuspend the cells in PBS and centrifuge at 500 x g for 5 minutes.[8]
-
After the final wash, discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[11]
-
Gently vortex the tube to mix.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature (20-25°C) in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) by flow cytometry. Use an excitation wavelength of 488 nm and detect FITC emission at ~530 nm and PI emission at >670 nm.
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and positive control cells.
-
Flow Cytometry Analysis and Interpretation
The results of the flow cytometry analysis are typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants to distinguish different cell populations.
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
-
Quadrant 4 (Q4, Lower-Left): Annexin V-negative and PI-negative cells are considered viable and healthy.[8]
-
Quadrant 3 (Q3, Lower-Right): Annexin V-positive and PI-negative cells are in the early stages of apoptosis.[4][8]
-
Quadrant 2 (Q2, Upper-Right): Cells that are positive for both Annexin V and PI are in the late stages of apoptosis or are already necrotic.[4][8]
-
Quadrant 1 (Q1, Upper-Left): Annexin V-negative and PI-positive cells are typically considered necrotic cells that have lost membrane integrity due to injury rather than apoptosis.[4]
The total percentage of apoptotic cells is calculated by summing the percentages of cells in the early (Q3) and late (Q2) apoptotic quadrants. An increase in this total percentage in this compound-treated samples compared to the control indicates that the compound successfully induced apoptosis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. kumc.edu [kumc.edu]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Measuring Mitochondrial Perturbation with Cmld-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cmld-2 is a small molecule inhibitor that competitively binds to the RNA-binding protein Hu antigen R (HuR), disrupting its interaction with adenine-uridine rich elements (AREs) in the 3'-untranslated region of target mRNAs.[1][2] HuR is overexpressed in many cancers and stabilizes the mRNAs of proteins involved in cell proliferation, survival, and angiogenesis, such as Bcl-2 and Cyclin E.[1][3] By inhibiting HuR, this compound leads to the destabilization of these target mRNAs, resulting in decreased levels of the corresponding proteins. This disruption of pro-survival signaling pathways ultimately induces mitochondrial perturbation, cell cycle arrest, and apoptosis in cancer cells, making this compound a valuable tool for cancer research and drug development.[1][3]
These application notes provide detailed protocols for utilizing this compound to induce and measure mitochondrial perturbation in cancer cell lines. The included methodologies cover the assessment of mitochondrial membrane potential, metabolic function, and mitophagy.
Mechanism of Action
This compound competitively binds to HuR with a Ki of approximately 350 nM, preventing it from binding to ARE-containing mRNAs.[1][2] This leads to the degradation of mRNAs encoding anti-apoptotic and cell cycle-regulating proteins. The subsequent decrease in these proteins sensitizes cancer cells to apoptosis, which is often initiated through the mitochondrial pathway. This is characterized by the dissipation of the mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors from the mitochondria.[3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on mitochondrial function and cellular processes in various cancer cell lines.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production [4]
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in ROS Production (vs. DMSO control) |
| MDA-MB-231 | 20 | 24/48 | 1.3 |
| MDA-MB-231 | 30 | 24/48 | 1.6 |
| H1299 | 20 | 24/48 | 1.1 |
| H1299 | 30 | 24/48 | 1.3 |
Table 2: Effect of this compound on Cell Cycle Progression [3]
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | % Increase in G1 Phase Population (vs. DMSO control) |
| H1299 | 30 | 24 | 23 |
| H1299 | 30 | 48 | 27 |
| A549 | 30 | 24 | 17 |
| A549 | 30 | 48 | 22 |
Table 3: General Experimental Parameters for this compound Treatment [1][3]
| Parameter | Recommended Range | Notes |
| Cell Lines | H1299, A549, MDA-MB-231, various thyroid cancer cell lines | Efficacy may vary between cell lines. |
| This compound Concentration | 20 - 30 µM | Higher concentrations (up to 75 µM) have been used for viability assays. |
| Treatment Duration | 24 - 48 hours | Time-dependent effects have been observed. |
| Vehicle Control | DMSO | Ensure final DMSO concentration is consistent across all conditions and ideally <0.1%. |
| Positive Control (Mitochondrial Perturbation) | Valinomycin (30 µM) or CCCP (50 µM) | To confirm that cells are capable of mitochondrial depolarization.[3][5] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential following this compound treatment. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.[3][6][7]
Materials:
-
This compound
-
JC-1 dye
-
Valinomycin or CCCP (positive control)
-
DMSO (vehicle control)
-
Cancer cell lines (e.g., H1299, A549) and a normal cell line (e.g., MRC-9)[3]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Chamber slides or 96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Seed 5 x 10^4 cells per well in chamber slides or a 96-well plate.[3]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium (e.g., 30 µM).[3]
-
Prepare a positive control (e.g., 30 µM valinomycin) and a vehicle control (DMSO) in complete culture medium.
-
Remove the medium from the cells and replace it with the treatment solutions.
-
Incubate for the desired time points (e.g., 24 and 48 hours).[3]
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells twice with PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[5]
-
Aspirate the staining solution and wash the cells twice with culture medium.[3]
-
-
Data Acquisition:
-
Fluorescence Microscopy: Observe the cells immediately using a fluorescence microscope with filters for detecting both green (monomers) and red (aggregates) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.[3]
-
Fluorescence Plate Reader: Measure the fluorescence intensity.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial perturbation.
-
Protocol 2: Analysis of Mitochondrial Respiration and Glycolysis using a Seahorse XF Analyzer
This protocol provides a general workflow for assessing the impact of this compound on cellular metabolism by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[4]
Materials:
-
This compound
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Seahorse XF Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF assay medium
-
Cancer cell lines
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF culture plate at a pre-determined optimal density.
-
Include wells for background correction (no cells).
-
Allow cells to adhere overnight.
-
-
This compound Treatment:
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with this compound (e.g., 20 µM or 30 µM) or vehicle control.[4]
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Hydrate the sensor cartridge overnight according to the manufacturer's protocol.
-
Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Run the Seahorse XF Mito Stress Test according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to cell number or protein concentration.
-
Analyze the key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity) and glycolysis.
-
Protocol 3: Assessment of Mitophagy
This compound treatment has been shown to induce mitophagy, the selective degradation of mitochondria by autophagy.[4] This can be assessed by observing the colocalization of mitochondria with autophagosomes and by monitoring the processing of LC3.[4][9]
Materials:
-
This compound
-
MitoTracker Red CMXRos
-
LC3-GFP expression plasmid or an antibody against LC3 for immunofluorescence/western blotting
-
Transfection reagent
-
Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)
-
Fixation and permeabilization buffers
-
Fluorescence microscope or western blotting equipment
Procedure:
-
Cell Preparation and Treatment:
-
For colocalization studies, transfect cells with an LC3-GFP plasmid.
-
Seed the cells on coverslips in a culture plate.
-
Treat the cells with this compound (e.g., 20 µM or 30 µM) or vehicle for 24 or 48 hours.[4] In some conditions, a lysosomal inhibitor is added for the last few hours of treatment to allow for the accumulation of autophagosomes.
-
-
Staining and Imaging (Colocalization):
-
During the last 30 minutes of this compound treatment, incubate the cells with MitoTracker Red CMXRos to label the mitochondria.
-
Wash the cells with PBS, fix, and permeabilize them.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a confocal microscope. Colocalization of the green (LC3-GFP) and red (MitoTracker) signals indicates mitophagy.[4]
-
-
Western Blotting for LC3 Processing:
-
Lyse the this compound treated and control cells.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against LC3.
-
The conversion of LC3-I to the lower molecular weight LC3-II is indicative of autophagosome formation. An increased LC3-II/LC3-I ratio suggests the induction of autophagy/mitophagy.[9]
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem-agilent.com [chem-agilent.com]
- 7. 101.200.202.226 [101.200.202.226]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
addressing Cmld-2 cytotoxicity in normal versus cancer cells
Technical Support Center: CMLD-2 Cytotoxicity
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between the Hu antigen R (HuR) protein and adenine-uridine rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs.[1][2] HuR is an RNA-binding protein that, upon binding to AREs, stabilizes mRNAs of many oncogenes, including anti-apoptotic proteins like Bcl-2 and XIAP.[3] By competitively binding to HuR, this compound prevents this stabilization, leading to the degradation of these target mRNAs and a subsequent decrease in the levels of their corresponding proteins.[2][3] This ultimately promotes apoptosis in cancer cells.
Q2: Why does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: The selective cytotoxicity of this compound is primarily linked to the biology of the HuR protein. HuR is overexpressed and predominantly located in the cytoplasm of many cancer cells, where it actively stabilizes oncogenic mRNAs.[1][4] In contrast, HuR is typically less abundant and mainly localized in the nucleus in normal cells.[5] This overexpression and cytoplasmic localization in cancer cells create a dependency on HuR for survival, making them more susceptible to HuR inhibitors like this compound.[5] Studies have shown that this compound has significantly higher IC50 values in normal cell lines compared to various cancer cell lines, confirming its reduced cytotoxicity towards normal cells.[3][5]
Q3: What are the expected downstream cellular effects of this compound treatment in cancer cells?
A3: Treatment of susceptible cancer cells with this compound leads to several key cellular events:
-
Induction of Apoptosis: By decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-XL, this compound perturbs the mitochondrial membrane, leading to the activation of the intrinsic apoptotic pathway.[5][6] This is characterized by the activation of caspase-9 and the executioner caspase-3, as well as the cleavage of PARP.[3][4][5]
-
Cell Cycle Arrest: this compound has been shown to induce a G1 phase cell cycle arrest in cancer cells.[5][7] This is associated with reduced expression of proteins like Cyclin E and increased expression of cell cycle inhibitors like p27.[5][7]
-
Induction of Autophagy: In addition to apoptosis, this compound can also induce autophagy-associated cell death, indicated by the conversion of LC3-I to LC3-II.[3]
Q4: What is the binding affinity of this compound for the HuR protein?
A4: this compound competitively binds to the HuR protein and disrupts its interaction with ARE-containing mRNAs with a reported inhibition constant (Ki) of approximately 350 nM.[1][2][3]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various human cancer and normal cell lines.
Table 1: IC50 Values of this compound in Human Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | Cancer/Normal | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | Cancer | 28.9 | [5] |
| MiaPaCa2 | Pancreatic Carcinoma | Cancer | 18.2 | [5] |
| H1299 | Non-Small Cell Lung Cancer | Cancer | ~30 (Effective Dose) | [5] |
| A549 | Non-Small Cell Lung Cancer | Cancer | ~30 (Effective Dose) | [5] |
| WI-38 | Normal Lung Fibroblast | Normal | 63.7 | [5] |
| CCD 841 CoN | Normal Colon Epithelial | Normal | 63.7 | [5] |
| MRC-9 | Normal Lung Fibroblast | Normal | >30 | [5] |
| CCD-16 | Normal Lung Fibroblast | Normal | >30 | [5] |
Note: The effective dose for H1299 and A549 cells was identified as the concentration producing the maximum inhibitory effect in the referenced study.[5]
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound inducing apoptosis by inhibiting HuR.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Guide
Q5: My IC50 value for this compound in a cancer cell line is significantly higher than published values. What could be the cause?
A5: Discrepancies in IC50 values are common and can arise from several factors:
-
Cell Health and Passage Number: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. Genetic drift can occur at high passages, altering drug sensitivity.
-
Cell Seeding Density: The optimal cell density should be determined for each cell line to ensure that cells are not overly confluent or too sparse at the end of the assay period.[8] Both can affect metabolic activity and drug response.
-
Compound Solubility: this compound is typically dissolved in DMSO. Ensure the compound is fully dissolved in the stock solution. When diluting into culture media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including a vehicle control.[9] Compound precipitation can lead to lower effective concentrations.[9]
-
Incubation Time: The cytotoxic effect of this compound is time-dependent. Verify that the incubation period used (e.g., 48 or 72 hours) is sufficient to observe the desired effect and is consistent with established protocols.[7][10]
Q6: I am not observing key markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) via Western Blot after this compound treatment. What should I check?
A6: A lack of apoptotic markers could be due to several experimental variables:
-
Sub-optimal Concentration: Ensure you are using a concentration at or above the IC50 for the cell line being tested. A dose-response experiment is recommended.
-
Timing of Analysis: The activation of caspases and cleavage of PARP are transient events.[11][12] You may need to perform a time-course experiment (e.g., 12, 24, 48 hours) to capture the peak of the apoptotic response.[5]
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for cleaved PARP and cleaved caspase-3. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to confirm that the detection system is working.
-
Alternative Cell Death Pathways: this compound has also been reported to induce autophagy.[3] If apoptosis is not the primary mode of cell death in your specific cell line, consider probing for autophagy markers like LC3-I/II conversion.
Q7: I am observing high background or inconsistent results in my MTT cytotoxicity assay. How can I troubleshoot this?
A7: The MTT assay measures metabolic activity and can be prone to interference.[13][14]
-
High Background: This can be caused by microbial contamination or interference from media components like phenol (B47542) red.[14] Always include a "media only" blank control and subtract this value from all other readings.[15]
-
Inconsistent Replicates: High variability often stems from inconsistent cell seeding or pipetting errors.[16] Ensure cells are in a single-cell suspension before plating. When adding reagents, be careful not to disturb the cell monolayer.
-
Compound Interference: If this compound or its vehicle interacts with MTT, it can skew results. Run a control with the compound in cell-free media to check for any direct reduction of MTT.[9]
-
Incomplete Solubilization: Ensure the formazan (B1609692) crystals are completely dissolved before reading the plate. Gently shake the plate or pipette up and down to aid solubilization.[14][17]
Caption: Troubleshooting decision tree for this compound experiments.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability.[13][15][17]
-
Materials:
-
Cancer and normal cells
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (570 nm wavelength)
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Cover the plate and shake on an orbital shaker for 15 minutes.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.[14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Apoptosis Markers
-
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved Caspase-3, rabbit anti-cleaved PARP, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. HuR | TargetMol [targetmol.com]
- 3. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. benchchem.com [benchchem.com]
- 10. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
Optimizing Cmld-2 Incubation Time for Maximum Efficacy: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of Cmld-2 to achieve maximum experimental efficacy. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental drug that functions as a small molecule inhibitor of the Hu antigen R (HuR) protein.[1] HuR is an RNA-binding protein that stabilizes target mRNAs containing adenine-uridine rich elements (AREs), many of which are involved in cancer cell proliferation and survival.[2][3] this compound competitively binds to HuR, disrupting its interaction with these ARE-containing mRNAs, leading to their degradation.[2][3] This disruption can induce apoptosis (programmed cell death) and inhibit tumor growth in various cancer cell lines, including colon, pancreatic, thyroid, and lung cancer.[2][3]
Q2: What is a typical starting concentration and incubation time for this compound treatment?
Based on published studies, a common concentration range for this compound is between 1 µM and 75 µM.[2][3] A typical starting incubation period is 24 to 72 hours.[2][3][4] The optimal concentration and incubation time are highly dependent on the specific cell line and the experimental endpoint being measured.
Q3: How does incubation time influence the observed effects of this compound?
Incubation time is a critical factor that can significantly impact the observed efficacy of this compound. Generally, longer incubation times can lead to a more pronounced biological effect, such as decreased cell viability or increased apoptosis.[5][6] However, extended incubation periods may also lead to secondary, off-target effects or cytotoxicity that could confound results. Therefore, it is crucial to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q4: What are the downstream effects of this compound treatment that can be measured to assess efficacy?
The efficacy of this compound can be assessed by measuring several downstream effects of HuR inhibition. These include:
-
Reduced Cell Viability: Assays such as MTT or resazurin-based assays can be used to measure the decrease in the number of viable cells.[5][6]
-
Induction of Apoptosis: This can be detected by measuring the cleavage of PARP or the activation of caspases (e.g., caspase-3 and -9) via Western blot.[7][8]
-
Cell Cycle Arrest: Flow cytometry can be used to analyze the cell cycle distribution, with this compound often inducing a G1 phase arrest.[3][8]
-
Decreased Expression of HuR Target Genes: Quantitative PCR (qPCR) or Western blotting can be used to measure the mRNA and protein levels of HuR targets like Bcl-2, XIAP, and MAD2.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant effect of this compound observed | Suboptimal incubation time: The chosen incubation time may be too short for the biological effects to manifest. | Solution: Perform a time-course experiment, testing a range of incubation times (e.g., 12, 24, 48, 72 hours). |
| Incorrect this compound concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Solution: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal dose. | |
| Cell line resistance: The cell line being used may be resistant to this compound. | Solution: If possible, test this compound on a different, sensitive cell line as a positive control. Consider investigating potential resistance mechanisms in your cell line. | |
| This compound degradation: The this compound stock solution may have degraded. | Solution: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Solution: Ensure a homogenous cell suspension and careful pipetting when seeding cells. |
| Edge effects in multi-well plates: Wells on the edge of the plate can be prone to evaporation, leading to altered cell growth and drug concentration. | Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| High background in assays | Contamination: Microbial contamination can interfere with many cell-based assays. | Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Assay-specific issues: The assay itself may have high background noise. | Solution: Optimize the assay protocol, including washing steps and reagent concentrations. Include appropriate negative and positive controls. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound using a Cell Viability Assay
This protocol outlines a general procedure for determining the optimal incubation time of this compound by measuring its effect on cell viability using an MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the IC50 value at each time point and identify the incubation time that provides the most robust and dose-dependent response.
Quantitative Data Summary
The following table summarizes the effective concentrations and incubation times of this compound observed in various cancer cell lines from published studies.
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| HCT-116 | Colon Cancer | 20 µM | Not specified | Shortened half-lives of Bcl-2, Msi1, and XIAP mRNAs | [7] |
| HCT-116 | Colon Cancer | 50 µM | Not specified | Induced PARP and caspase-3 cleavage | [7] |
| H1299, A549 | Lung Cancer | 20-30 µM | 24-48 hours | Activated caspases and induced apoptotic cell death | [2][3] |
| H1299, A549 | Lung Cancer | 30 µM | 24-48 hours | Induced G1 cell cycle arrest and mitochondrial perturbation | [2][3] |
| SW1736, 8505C, BCPAP, K1 | Thyroid Cancer | 35 µM | 72 hours | Decreased directional migration capability | [2] |
| SW1736, 8505C, BCPAP, K1 | Thyroid Cancer | 1-75 µM | 24-72 hours | Inhibited thyroid cancer cell viability | [2][3] |
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits HuR, leading to mRNA degradation and apoptosis.
Experimental Workflow for Optimizing this compound Incubation Time
Caption: Workflow for optimizing this compound incubation time.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Cmld-2 dose-response assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CMLD-2 in dose-response assays.
Troubleshooting Inconsistent Results
This section addresses common issues encountered during this compound dose-response experiments, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution across the plate. | Ensure thorough mixing of the cell suspension before and during plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling. |
| Edge effects: Evaporation in the outer wells of the microplate. | Avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media to maintain humidity. | |
| Inaccurate pipetting: Errors in dispensing this compound dilutions or cell suspensions. | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. | |
| Compound precipitation: this compound precipitating out of solution at higher concentrations. | Prepare fresh this compound stock solutions in DMSO and dilute in pre-warmed culture medium immediately before use. Visually inspect for any precipitation.[1] | |
| Poor or no dose-response (flat curve) | Incorrect concentration range: The tested concentrations are too low or too high to elicit a response. | Perform a broad-range dose-response experiment (e.g., 0.01 µM to 100 µM) to determine the effective concentration range for your specific cell line. |
| Inactive compound: Degradation of this compound stock solution. | Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[2] | |
| Cell line resistance: The cell line used may be insensitive to HuR inhibition. | Confirm that the target cell line expresses HuR and that its viability is dependent on HuR-regulated pathways. | |
| Assay interference: Components of the assay (e.g., phenol (B47542) red, serum) may interfere with the readout. | Test the effect of this compound in a serum-free medium for a short duration if serum components are suspected to interfere. Use appropriate controls to check for assay artifacts. | |
| Unusual or biphasic dose-response curve | Off-target effects: At certain concentrations, this compound may have effects on other cellular targets, leading to a non-standard dose-response. | Carefully review the literature for any known off-target effects of this compound. Consider using a secondary, unrelated assay to confirm the primary findings. |
| Hormesis: A stimulatory effect at low doses and inhibitory effect at high doses. | This can be a genuine biological effect. Ensure the curve is reproducible and consider if the underlying biology supports such a response. Fit the data to a biphasic dose-response model. | |
| Compound instability: this compound may degrade over the course of a long incubation period, leading to a loss of effect at later time points. | Assess the stability of this compound in your specific cell culture medium over the intended experiment duration. | |
| Inconsistent IC50 values between experiments | Variability in cell health and passage number: Cells at different growth phases or passage numbers can respond differently. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inconsistent incubation times: The duration of this compound exposure can significantly affect the IC50 value. | Maintain a consistent incubation time for all experiments. | |
| Batch-to-batch variability of this compound: Different lots of the compound may have slight variations in purity or activity. | If possible, purchase a larger batch of this compound to ensure consistency across a series of experiments. | |
| Inconsistent DMSO concentration: The final concentration of the vehicle (DMSO) can affect cell viability. | Ensure the final DMSO concentration is consistent across all wells, including controls, and is below a cytotoxic level (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR). It competitively binds to HuR, disrupting its interaction with AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs. This leads to the destabilization and reduced translation of these mRNAs, many of which encode proteins involved in cell proliferation, survival, and angiogenesis.[3][4]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound can vary significantly depending on the cell line. Reported IC50 values for cytotoxicity range from approximately 18 µM to over 60 µM in different cancer and normal cell lines.[5][6] It is recommended to perform a dose-response experiment over a broad range (e.g., 1 µM to 75 µM) to determine the optimal concentration for your specific cell model.[3][4][7]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2] For long-term storage, it is recommended to store the DMSO stock solution in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[2] When preparing working solutions, dilute the stock in pre-warmed cell culture medium and use it immediately.
Q4: My dose-response curve for this compound is not a classic sigmoidal shape. What could this mean?
A4: A non-sigmoidal dose-response curve can arise from several factors. It could indicate off-target effects at different concentrations, compound instability, or a complex biological response such as hormesis (a stimulatory effect at low doses). It is crucial to ensure the reproducibility of the curve and to investigate potential underlying causes, such as those listed in the troubleshooting section.
Q5: How can I confirm that this compound is inhibiting HuR in my cells?
A5: To confirm the on-target activity of this compound, you can perform downstream assays. One approach is to measure the stability of known HuR target mRNAs (e.g., BCL-2, XIAP, Msi1) using an actinomycin (B1170597) D chase experiment followed by RT-qPCR.[6] Another method is to perform a ribonucleoprotein immunoprecipitation (RIP) assay to assess the association of HuR with its target mRNAs in the presence and absence of this compound.[6] Additionally, you can measure the protein levels of HuR targets by Western blot.[6]
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| HCT-116 | Colon Cancer | 28.9 | MTT | [6] |
| MiaPaCa2 | Pancreatic Cancer | 18.2 | MTT | [6] |
| H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent inhibition observed at 20 and 30 µM | Trypan Blue Exclusion | [5] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent inhibition observed at 20 and 30 µM | Trypan Blue Exclusion | [5] |
| WI-38 | Normal Lung Fibroblast | 63.7 | MTT | [5] |
| CCD 841 CoN | Normal Human Colon Epithelial | 63.7 | MTT | [5] |
| SW1736 | Thyroid Cancer | Dose-dependent reduction in viability at 35, 50, and 75 µM | Not specified | [8] |
| 8505C | Thyroid Cancer | Dose-dependent reduction in viability at 35, 50, and 75 µM | Not specified | [8] |
| BCPAP | Thyroid Cancer | Dose-dependent reduction in viability at 35, 50, and 75 µM | Not specified | [8] |
| K1 | Thyroid Cancer | Dose-dependent reduction in viability at 35, 50, and 75 µM | Not specified | [8] |
Table 2: Effect of this compound on the Stability of HuR Target mRNAs in HCT-116 Cells
| Target mRNA | Treatment (20 µM) | Effect on mRNA Half-life | Reference |
| Bcl-2 | This compound | Shortened | [6] |
| Msi1 | This compound | Shortened | [6] |
| XIAP | This compound | Shortened | [6] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is a general guideline for assessing cell viability after this compound treatment using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle control (DMSO only) and untreated control wells.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the log of the this compound concentration to determine the IC50 value.
Ribonucleoprotein Immunoprecipitation (RIP) Assay
This protocol outlines the key steps for performing a RIP assay to investigate the interaction between HuR and its target mRNAs.
-
Cell Lysis: Lyse cells treated with this compound or vehicle control using a mild lysis buffer that preserves protein-RNA interactions.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads pre-coated with an anti-HuR antibody or a control IgG.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins and RNA.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.
-
Reverse Transcription and qPCR: Reverse transcribe the purified RNA into cDNA and perform quantitative PCR (qPCR) using primers specific for known HuR target mRNAs.
-
Data Analysis: Analyze the enrichment of target mRNAs in the HuR immunoprecipitation relative to the IgG control and compare the enrichment between this compound treated and untreated samples.
Mandatory Visualization
References
- 1. This compound ≥98% (HPLC), RNA stability modulator, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Apoptosis | HuR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Cmld-2 in cellular models
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Cmld-2 in cellular models, focusing on strategies to minimize and troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of the Hu Antigen R (HuR)-ARE interaction.[1][2] It competitively binds to the HuR protein, an RNA-binding protein that stabilizes target mRNAs containing AU-rich elements (AREs) in their 3'-untranslated regions.[1][2][3] By disrupting this interaction, this compound reduces the stability and translation of key cancer-related mRNAs, leading to its anti-tumor effects.[4] The binding affinity (Ki) of this compound for the HuR protein is approximately 350 nM.[1][2][3][4]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the destabilization of HuR-regulated mRNAs. This leads to several downstream cellular consequences that have been observed in various cancer cell lines:
-
Induction of Apoptosis: this compound treatment activates caspases and leads to apoptotic cell death.[1][2][3]
-
Cell Cycle Arrest: It can induce a G1 phase cell cycle arrest in cancer cells.[1][3][5]
-
Downregulation of Key Proteins: It reduces the protein levels of HuR targets such as Bcl-2, XIAP, Msi1, and MAD2.[1][4][6]
-
Inhibition of Cell Migration: this compound has been shown to decrease the directional migration capability of cancer cells.[1]
Q3: At what concentrations does this compound typically show activity in cellular models?
The effective concentration of this compound can vary significantly depending on the cell line, treatment duration, and the specific endpoint being measured. Published studies have used a wide range, from 1 µM to 75 µM.[1][2][3] For instance, concentrations between 20-30 µM have been shown to induce apoptosis in lung cancer cells over 24-48 hours, while 35 µM was effective in decreasing migration in thyroid cancer cells after 72 hours.[1][3][6] It is critical to perform a dose-response curve for each new cell line and assay to determine the optimal concentration.
Q4: What are the potential causes of off-target effects with small molecules like this compound?
Off-target effects arise when a small molecule interacts with proteins other than its intended target. Potential causes include:
-
High Concentrations: Using concentrations that are significantly above the EC50 or Ki can lead to binding to lower-affinity, off-target proteins.
-
Structural Similarity: The inhibitor may bind to other proteins that have a similar binding pocket to HuR.
-
Metabolite Activity: Cellular enzymes may modify this compound into metabolites that have their own distinct biological activities.
-
Compound Accumulation: Some compounds can accumulate within cells to very high concentrations, confounding washout experiments and promoting off-target interactions.[7]
Q5: How can I confirm that this compound is engaging its intended target (HuR) in my cells?
Confirming target engagement is a critical step to ensure that the observed phenotype is due to the intended mechanism of action.[8][9] Several methods can be employed:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the thermal stabilization of a protein when a ligand is bound.[8][10] Ligand binding to HuR should increase its melting temperature.
-
Western Blot Analysis: Check for a decrease in the protein levels of known HuR targets (e.g., Bcl-2, p27, MAD2).[5][6] A dose-dependent decrease suggests HuR is being effectively inhibited.
-
RNA Immunoprecipitation (RIP) followed by qPCR: This method can directly measure the association of HuR with a specific target mRNA. Treatment with this compound should reduce the amount of target mRNA that is pulled down with HuR.
Troubleshooting Guide
Problem: I'm observing high levels of cytotoxicity that seem disproportionate to the expected on-target effect.
This could be a sign of off-target effects or suboptimal experimental conditions.
| Troubleshooting Step | Rationale |
| 1. Re-evaluate Concentration | Run a detailed dose-response curve to find the minimal effective concentration. High concentrations are a primary cause of off-target activity. |
| 2. Reduce Treatment Duration | Shorten the incubation time. An on-target effect may be observable before significant off-target toxicity manifests. |
| 3. Check Serum Levels | Serum proteins can bind to small molecules, reducing their effective concentration.[11] Ensure you are using a consistent percentage of FBS in your media or test activity in low-serum conditions. |
| 4. Use Control Compounds | Include a structurally related but inactive analog of this compound if available. This helps differentiate specific from non-specific toxicity. |
| 5. Validate Target Engagement | Use a method like CETSA to confirm that this compound is binding to HuR at the concentrations used in your assay.[8] |
Problem: My results are inconsistent across experiments. How can I improve reproducibility?
Inconsistency can stem from variability in reagents, cell handling, or assay execution.
| Troubleshooting Step | Rationale |
| 1. Standardize Cell Conditions | Ensure cells are at a consistent passage number and confluency. Cellular responses can change as cells are passaged. |
| 2. Prepare Fresh Drug Aliquots | Small molecules can degrade with repeated freeze-thaw cycles. Prepare single-use aliquots of this compound in DMSO and store them at -80°C. |
| 3. Verify DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically <0.5%). |
| 4. Monitor Incubation Time | Use a precise timer for drug treatment, especially for short-term assays. |
Problem: I'm unsure if the phenotype I'm observing is a direct result of HuR inhibition.
This is a critical question of target validation. The goal is to link the molecular action (HuR inhibition) to the cellular outcome.
| Troubleshooting Step | Rationale |
| 1. Perform a Rescue Experiment | If possible, overexpress HuR in your cells. If the phenotype caused by this compound is reversed or diminished, it provides strong evidence for on-target action.[6] |
| 2. Use Genetic Knockdown | Use siRNA or shRNA to knock down HuR. The resulting phenotype should mimic the effect of this compound treatment. This compound should have a diminished effect in HuR-knockdown cells. |
| 3. Analyze Downstream Targets | Measure the mRNA and protein levels of known HuR targets (e.g., Bcl-2, XIAP, MAD2).[4][6] this compound should decrease their expression in a dose-dependent manner. |
| 4. Use an Orthogonal Inhibitor | Use a structurally different, validated HuR inhibitor. If it produces the same phenotype, it strengthens the conclusion that the effect is on-target. |
Data and Protocols
Summary of this compound Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Observed Effects | Reference |
| H1299, A549 | Non-Small Cell Lung | 20-30 µM | Apoptosis, G1 cell cycle arrest, mitochondrial perturbation | [1][5] |
| SW1736, 8505C, BCPAP, K1 | Thyroid | 35 µM | Decreased cell viability and migration, MAD2 downregulation | [1][6] |
| HCT-116 | Colon | 20 µM | Decreased stability of Bcl-2, Msi1, XIAP mRNA | [4] |
| Various | Colon, Pancreatic | Not specified | Antitumor activity | [1][2] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Plating: Seed cells in 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 100 µM) and perform at least 8 dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cell viability assay (e.g., CellTiter-Glo®, MTS, or Resazurin) to measure cell viability according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle control for 1-2 hours in the incubator.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentration for all samples. Analyze the amount of soluble HuR remaining at each temperature using SDS-PAGE and Western blotting with an anti-HuR antibody.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble HuR against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Protocol 3: Washout Experiment for this compound
-
Initial Treatment: Treat cells with this compound at a relevant concentration (e.g., 3x EC50) for a short period (e.g., 3-6 hours).[12] Include a "no washout" control group that remains in the drug-containing medium for the entire experiment.
-
Washout Procedure: For the "washout" group, aspirate the drug-containing medium. Wash the cells twice with a large volume of pre-warmed, drug-free medium.[13]
-
Re-incubation: Add fresh, drug-free medium to the "washout" group.
-
Endpoint Measurement: Continue to incubate both the "washout" and "no washout" groups until the desired final time point (e.g., 72 hours). Measure the desired phenotype (e.g., cell viability).
-
Interpretation:
-
If the effect (e.g., loss of viability) is maintained in the washout group, it suggests irreversible or very slow-off-rate binding.
-
If the effect is reversed in the washout group compared to the no-washout group, it indicates reversible binding. This is a good way to confirm that sustained exposure is required for the phenotype, reducing the likelihood of acute, off-target toxicity being the primary driver.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Logic diagram for troubleshooting off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
strategies to enhance Cmld-2 stability in culture media
Welcome to the technical support center for CMLD-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. This guide focuses on strategies to ensure and enhance the stability of this compound in cell culture media for reliable and reproducible results.
Disclaimer: Publicly available data on the specific stability profile of this compound in various cell culture media is limited. The following troubleshooting guides and protocols are based on best practices for handling small molecule inhibitors in cell culture. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues researchers may encounter related to this compound stability during cell culture experiments.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing a decrease in this compound's expected activity in my long-term experiments (e.g., >24 hours)? | 1. Chemical Instability: The molecule may be inherently unstable and degrading in the aqueous, warm (37°C), and CO₂-rich environment of the incubator.[1][2] 2. Media Component Interaction: Components within the culture medium (e.g., amino acids like cysteine, vitamins, or metal ions) could be reacting with this compound.[2] 3. Adsorption: The compound may be adsorbing to the surface of the cell culture plasticware (flasks, plates).[3] | 1. Perform a Stability Assay: Use the protocol provided below to determine the half-life of this compound in your specific media and conditions. 2. Replenish the Compound: For long-term cultures, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours) based on your stability data. 3. Test Different Media: If a specific media component is suspected, test this compound's stability in a simpler buffered solution like PBS, or in a different formulation of culture media.[1] 4. Use Low-Binding Plasticware: Consider using low-protein-binding plates and pipette tips to minimize loss due to adsorption.[1] |
| My experimental results with this compound are inconsistent between replicates or experiments. | 1. Incomplete Solubilization: this compound may not be fully dissolved in the stock solution (DMSO) or may be precipitating when diluted into the aqueous culture medium.[1][3] 2. Stock Solution Degradation: The DMSO stock solution may be unstable if not stored correctly or subjected to multiple freeze-thaw cycles.[1] 3. Variable Handling: Inconsistent timing or procedures during sample preparation can lead to variability.[1] | 1. Verify Solubility: After diluting the DMSO stock into the media, visually inspect for any precipitate. Gently warm and vortex the media to aid dissolution. Do not exceed a final DMSO concentration of 0.5%.[2] 2. Proper Stock Handling: Prepare single-use aliquots of the this compound stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles.[1] 3. Standardize Procedures: Ensure all experimental steps, from media preparation to cell treatment, are performed consistently. |
| I observe a precipitate in my culture media after adding this compound. | 1. Poor Aqueous Solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. "Salting Out": Components in the media, especially high concentrations of salts or proteins (serum), can reduce the solubility of small molecules. 3. pH Effects: The pH of the media (typically 7.2-7.4) may affect the charge and solubility of the compound. | 1. Lower the Concentration: Determine if a lower concentration of this compound is still effective for your experimental goals. 2. Optimize Serum Concentration: Test stability and solubility in media with a lower percentage of Fetal Bovine Serum (FBS) or in serum-free media if your cell line permits. 3. Use a Solubilizing Agent: As a last resort, consider the use of biocompatible solubilizing agents, but be aware they may have off-target effects on cells. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a small molecule inhibitor of the HuR-ARE interaction.[4][5] It competitively binds to the RNA-binding protein Hu antigen R (HuR), preventing it from binding to Adenine-Uridine Rich Elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs.[4][6] By disrupting this interaction, this compound destabilizes these target mRNAs, leading to decreased protein expression of key genes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.[7][8]
Q2: What are the recommended storage conditions for this compound stock solutions? A2: this compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a high-purity solvent like DMSO. This stock solution should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C or -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.
Q3: What is the typical working concentration for this compound in cell culture? A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Published studies have used concentrations ranging from 20 µM to 75 µM for treatment times of 24 to 72 hours.[4][5][9] It is crucial to perform a dose-response curve to determine the optimal IC50 value for your specific cell line and experimental endpoint.
Q4: Can serum in the culture media affect this compound stability? A4: Yes, serum proteins can affect small molecules in two ways. They can sometimes bind to and stabilize a compound, increasing its half-life.[1] Conversely, high protein concentrations can sometimes promote precipitation. It is advisable to test the stability of this compound in your media both with and without serum to understand its effect.
Q5: How can I quantify the concentration of this compound in my culture media? A5: The most reliable methods for quantifying small molecules like this compound in complex biological matrices are High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][10] These techniques can accurately measure the concentration of the parent compound over time and can also be used to identify potential degradation products.[3]
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in a cell-free culture medium using HPLC or LC-MS/MS.
Materials:
-
This compound powder
-
High-purity DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with and without serum
-
Sterile, low-binding microcentrifuge tubes or a 24-well plate
-
Calibrated pipettes
-
37°C, 5% CO₂ incubator
-
Cold acetonitrile (B52724) (ACN) with an internal standard (optional, but recommended)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved.
-
Prepare Working Solution: Dilute the 10 mM stock solution into pre-warmed (37°C) culture medium to achieve your final working concentration (e.g., 30 µM). Prepare enough for all time points and replicates. Ensure the final DMSO concentration is ≤0.5%.
-
Incubation:
-
Dispense equal volumes (e.g., 1 mL) of the this compound-spiked media into triplicate wells of a 24-well plate or into microcentrifuge tubes for each condition (e.g., media + 10% FBS, serum-free media).
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect an aliquot (e.g., 100 µL) from each replicate immediately. This is your Time 0 sample.
-
Collect subsequent aliquots at designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Processing:
-
Immediately after collection, add 2 volumes of cold acetonitrile (e.g., 200 µL) to each 100 µL aliquot. If using an internal standard for LC-MS/MS, it should be in the acetonitrile. This step precipitates proteins and halts further degradation.[1]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the average concentration at Time 0.
-
Plot the % remaining versus time to determine the stability profile and estimate the half-life (t½).
-
Data Presentation
Table 1: Example Stability Data for this compound in Culture Media at 37°C
This table presents hypothetical data for illustrative purposes only. Users should generate their own data following the protocol above.
| Time (Hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (Serum-Free DMEM) |
| 0 | 100 ± 4.5 | 100 ± 5.1 |
| 2 | 98 ± 3.9 | 95 ± 4.8 |
| 8 | 91 ± 5.2 | 84 ± 6.0 |
| 24 | 75 ± 6.1 | 60 ± 7.3 |
| 48 | 55 ± 5.8 | 38 ± 6.5 |
| 72 | 35 ± 7.0 | 15 ± 4.9 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the analytical signal (e.g., peak area from HPLC) at each time point to the signal at T=0.
Visualizations
Signaling Pathway & Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to CMLD-2 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance to CMLD-2, a small molecule inhibitor of the RNA-binding protein HuR.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, leading to reduced or a lack of efficacy.
Problem 1: Higher than expected IC50 value or lack of cytotoxic response to this compound.
Possible Cause 1: Suboptimal experimental conditions.
-
Solution: Ensure proper experimental setup by verifying the following:
-
Cell Seeding Density: The optimal cell number for viability assays can vary between cell lines. A cell density that is too high or too low can affect the accuracy of IC50 determination.
-
This compound Concentration and Incubation Time: Confirm that the concentration range and incubation time are appropriate for the cell line being tested. Initial experiments should use a broad range of concentrations (e.g., 1 µM to 100 µM) and time points (e.g., 24, 48, 72 hours).[1][2]
-
Reagent Quality: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Possible Cause 2: Intrinsic or acquired resistance of the cancer cell line.
-
Solution: Investigate potential mechanisms of resistance:
-
Assess HuR Expression and Localization: HuR is the direct target of this compound.[1] Alterations in HuR expression or its subcellular localization can impact this compound efficacy.
-
Experiment: Perform Western blot analysis to compare HuR protein levels in your cell line to a known sensitive cell line.
-
Experiment: Use immunofluorescence or subcellular fractionation followed by Western blot to determine if HuR is predominantly nuclear or cytoplasmic. This compound's primary activity is on cytoplasmic HuR.[3][4]
-
-
Evaluate Expression of HuR-Target Genes: this compound induces apoptosis by destabilizing the mRNA of anti-apoptotic proteins like Bcl-2 and XIAP.[5] Upregulation of these or other pro-survival proteins can confer resistance.
-
Experiment: Use Western blot to check the baseline protein levels of Bcl-2, XIAP, and other relevant survival proteins.
-
-
Investigate Drug Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of drug resistance that can reduce the intracellular concentration of this compound.[6][7]
-
Experiment: Treat cells with this compound in the presence and absence of known efflux pump inhibitors (e.g., verapamil, cyclosporin (B1163) A) and measure cell viability. A significant decrease in IC50 in the presence of an inhibitor suggests the involvement of efflux pumps.
-
-
Problem 2: this compound induces cell cycle arrest but not apoptosis.
Possible Cause: Block in the apoptotic signaling pathway downstream of HuR inhibition.
-
Solution:
-
Examine Apoptotic Machinery: The cell line may have defects in key apoptotic proteins.
-
Experiment: Perform Western blot analysis to assess the expression and cleavage of key apoptosis markers such as caspases (caspase-3, -8, -9) and PARP.[8] An absence of cleavage even after this compound treatment suggests a block in the caspase cascade.
-
-
Combination Therapy: Combine this compound with other agents that can potentiate apoptosis.
-
Strategy: Use this compound in combination with conventional chemotherapeutic agents or other targeted therapies that act on different nodes of the apoptotic pathway.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that competitively inhibits the RNA-binding protein HuR. HuR stabilizes the messenger RNA (mRNA) of many proteins involved in cancer cell proliferation and survival by binding to AU-rich elements (AREs) in their 3'-untranslated regions (3'-UTRs). By disrupting the HuR-mRNA interaction, this compound leads to the degradation of these target mRNAs, resulting in decreased levels of oncoproteins such as Bcl-2, Msi1, and XIAP.[5] This ultimately induces apoptosis and cell cycle arrest in cancer cells.[1]
Q2: How can I determine the IC50 of this compound for my cancer cell line?
A2: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT assay. This involves treating your cells with a range of this compound concentrations for a set period (e.g., 48 or 72 hours) and then measuring the metabolic activity, which correlates with the number of viable cells.[9][10]
Q3: Are there known resistance mechanisms to this compound?
A3: While specific studies on acquired resistance to this compound are limited, potential mechanisms can be inferred from its mode of action and general principles of drug resistance. These may include:
-
Decreased intracellular drug concentration due to upregulation of efflux pumps.[6][7]
-
Alterations in the drug target, such as mutations in the HuR protein that prevent this compound binding (a theoretical possibility).[11]
-
Activation of alternative survival pathways that bypass the need for the proteins whose mRNAs are targeted by HuR.[12]
-
Defects in the downstream apoptotic machinery.
Q4: What are some potential combination therapies to overcome this compound resistance?
A4: Combining this compound with other anticancer agents is a rational strategy to overcome resistance. Potential combinations include:
-
Conventional Chemotherapeutics: Synergistic effects may be observed when this compound is combined with DNA-damaging agents or mitotic inhibitors.
-
Other Targeted Therapies: Combining this compound with inhibitors of parallel survival pathways (e.g., PI3K/Akt pathway inhibitors) could be effective.
-
Efflux Pump Inhibitors: If resistance is mediated by drug efflux, co-treatment with an efflux pump inhibitor could restore sensitivity.[13][14]
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HCT-116 | Colon Cancer | ~28.9 | 48 |
| MiaPaCa2 | Pancreatic Cancer | ~18.2 | 48 |
| H1299 | Non-small cell lung cancer | ~30 | 24-48 |
| A549 | Non-small cell lung cancer | ~30 | 24-48 |
| SW1736 | Thyroid Cancer | ~35 | 72 |
| 8505C | Thyroid Cancer | ~35 | 72 |
| BCPAP | Thyroid Cancer | ~35 | 72 |
| K1 | Thyroid Cancer | ~35 | 72 |
Data compiled from multiple sources.[1][2][15] Actual IC50 values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[9][10]
Protocol 2: Western Blot for Apoptosis Markers
-
Sample Preparation: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, XIAP) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][16]
Protocol 3: RNA Immunoprecipitation (RIP) for HuR-mRNA Binding
-
Cell Lysis: Lyse cells in a polysome lysis buffer to preserve RNA-protein complexes.
-
Immunoprecipitation: Add an antibody against HuR (or a control IgG) to the cell lysate and incubate to form antibody-protein-RNA complexes.
-
Complex Pull-down: Add protein A/G magnetic beads to pull down the complexes.
-
Washing: Wash the beads multiple times to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to detect and quantify specific mRNA targets of HuR (e.g., Bcl-2, XIAP mRNA).[17][18]
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Logical relationships in this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance [glasgowunisrc.org]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternative pre-mRNA splicing regulation in cancer: pathways and programs unhinged - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Role of efflux pumps, their inhibitors, and regulators in colistin resistance [frontiersin.org]
- 14. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. 2.4. RNA Immunoprecipitation (RIP) [bio-protocol.org]
- 18. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Cmld-2 Delivery for In Vivo Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cmld-2 in in vivo mouse models. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Kinase-X, a critical enzyme in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various cancers. By inhibiting Kinase-X, this compound aims to block downstream signaling, thereby reducing tumor cell proliferation, survival, and angiogenesis.
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenges with this compound are its low aqueous solubility and rapid in vivo metabolism. These characteristics can lead to poor bioavailability and suboptimal therapeutic efficacy if an appropriate delivery vehicle is not used.
Q3: Which mouse models are recommended for evaluating the efficacy of this compound?
A3: this compound is most effectively evaluated in xenograft models where human cancer cell lines with known PI3K/Akt/mTOR pathway mutations (e.g., MCF-7, U87-MG) are implanted into immunocompromised mice (e.g., NOD/SCID or NSG). Syngeneic models can also be used to study the effects of this compound in the context of a competent immune system.
Q4: What is the recommended starting dose and administration route for this compound?
A4: For initial studies, a dose of 25-50 mg/kg administered via intraperitoneal (IP) injection is recommended. However, the optimal dose and route will depend on the chosen formulation and mouse model. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD).
Troubleshooting Guides
Problem 1: Low this compound plasma concentration after administration.
-
Question: I am observing very low or undetectable levels of this compound in mouse plasma a few hours after administration. What could be the cause?
-
Answer: This is likely due to this compound's poor solubility and rapid metabolism. Consider the following solutions:
-
Re-evaluate your formulation. A simple suspension in saline or PBS is often insufficient. Move to a formulation designed to enhance solubility and stability, such as a solution with co-solvents (e.g., DMSO, PEG300) or a lipid-based formulation.
-
Change the route of administration. Intravenous (IV) administration will provide 100% bioavailability initially and can help determine the compound's intrinsic clearance rate. If you must use oral (PO) or IP routes, a more advanced formulation is critical.
-
Perform a pharmacokinetic (PK) study. A detailed PK study will help you understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen formulation and mouse model.
-
Problem 2: High variability in tumor growth inhibition between mice in the same treatment group.
-
Question: My data shows significant variability in anti-tumor response, even among mice receiving the same this compound dose. Why is this happening?
-
Answer: High variability can stem from inconsistent dosing or formulation instability.
-
Ensure formulation homogeneity. If using a suspension, make sure it is uniformly mixed before each injection. Particles can settle over time, leading to inconsistent dosing. Consider preparing fresh formulations frequently.
-
Refine your injection technique. Ensure that the full dose is administered correctly for each mouse. For IP injections, be careful to avoid injecting into the gut or bladder. For oral gavage, ensure the compound is delivered to the stomach.
-
Increase the group size (n). A larger number of mice per group can help to mitigate the effects of individual biological variation.
-
Quantitative Data Summary
The following tables summarize key data from formulation screening and pharmacokinetic studies of this compound.
Table 1: this compound Formulation Characteristics
| Formulation ID | Composition | Appearance | This compound Solubility (mg/mL) |
| F1 | 5% DMSO, 95% Saline | Suspension | < 0.1 |
| F2 | 10% DMSO, 40% PEG300, 50% Saline | Clear Solution | 5 |
| F3 | 20% Solutol HS 15, 80% Water | Micellar Solution | 15 |
Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (50 mg/kg, IP)
| Formulation ID | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | T1/2 (hr) |
| F1 | 150 ± 45 | 1 | 450 ± 120 | 1.5 |
| F2 | 1200 ± 210 | 0.5 | 4800 ± 550 | 3.2 |
| F3 | 2500 ± 350 | 0.5 | 15000 ± 1800 | 4.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation F2 (10% DMSO, 40% PEG300, 50% Saline)
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure DMSO to dissolve the this compound completely. The volume of DMSO should be 10% of the final desired volume. Vortex until the solution is clear.
-
Add PEG300 to the solution. The volume of PEG300 should be 40% of the final desired volume. Vortex thoroughly.
-
Slowly add sterile saline to the mixture while vortexing. The volume of saline should be 50% of the final desired volume.
-
Visually inspect the final solution to ensure it is clear and free of precipitates. This formulation should be prepared fresh daily.
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
-
Properly restrain the mouse, ensuring the head is tilted downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle, bevel up.
-
Aspirate to ensure the needle has not entered a blood vessel or internal organ. You should feel a slight "pop" as the needle penetrates the peritoneum.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and monitor the mouse for any signs of distress.
Visualizations
Caption: this compound inhibits Kinase-X in the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Troubleshooting decision tree for high data variability.
Technical Support Center: Managing Potential Side Effects of CMLD-2 in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential side effects of CMLD-2 in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR).[1][2][3][4] HuR is overexpressed in many cancers and contributes to tumorigenesis by stabilizing the messenger RNAs (mRNAs) of oncogenes. This compound competitively binds to HuR, disrupting its interaction with AU-rich elements (AREs) in the 3'-untranslated region of target mRNAs. This leads to the destabilization of these oncogenic mRNAs, resulting in decreased expression of proteins involved in cell proliferation, survival, and angiogenesis. In cancer cells, this disruption has been shown to induce G1 phase cell-cycle arrest and apoptosis.[2][4]
Q2: What are the known effects of this compound on normal (non-cancerous) cells from in vitro studies?
In vitro studies have shown that this compound has a lesser effect on normal human fibroblasts compared to non-small cell lung cancer cells.[5] While this compound does induce a G1 phase cell cycle arrest and mitochondrial perturbation in normal cells, the magnitude of these effects is less pronounced than in cancer cells.[5] Specifically, treatment with this compound resulted in a smaller reduction in the expression of HuR and HuR-regulated proteins in normal cells compared to tumor cells.
Q3: Are there any known in vivo side effects of this compound or other HuR inhibitors in preclinical models?
While specific, detailed in vivo toxicology reports for this compound are not extensively published, studies on other small molecule HuR inhibitors provide some insights. For instance, the HuR inhibitor MS-444 was reported to be well-tolerated in mice.[6][7] Intraperitoneal and oral administration of MS-444 at doses up to 100 mg/kg did not show signs of acute toxicity.[6] Intravenous administration was well-tolerated up to 25 mg/kg.[6] In a xenograft study, mice treated with 25 mg/kg of MS-444 did not display observable signs of toxicity.[6] Similarly, studies with the HuR inhibitor KH-3 in mouse xenograft models have not reported significant toxicity. It is important to note that the complete knockout of the HuR gene in mice is embryonically lethal, highlighting the critical role of HuR in normal development and homeostasis.[8][9] However, pharmacological inhibition with small molecules like MS-444 did not produce the same severe effects, suggesting that partial and/or transient inhibition of HuR may be better tolerated.[8][9]
Q4: What are the potential target organs for toxicity with HuR inhibitors?
Given that HuR is ubiquitously expressed, systemic administration of a HuR inhibitor could potentially affect any organ system.[10] Based on the known functions of HuR in cellular processes like proliferation and stress response, rapidly dividing tissues and organs with high metabolic activity could be more susceptible to side effects. These may include:
-
Gastrointestinal Tract: Due to the high cell turnover rate in the intestinal epithelium.
-
Bone Marrow: As a site of continuous hematopoiesis.
-
Liver and Kidneys: As primary organs for drug metabolism and excretion.
However, preclinical studies with some HuR inhibitors have shown a degree of selectivity for cancer cells over normal cells, which may mitigate some of these risks.[5]
Troubleshooting Guide
This guide provides practical advice for identifying and managing potential side effects during your preclinical studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Weight loss or reduced food/water intake in animals | General toxicity, gastrointestinal distress, or metabolic changes. | 1. Monitor body weight daily. 2. Perform regular clinical observations for signs of distress (e.g., hunched posture, lethargy). 3. Consider dose reduction or a change in dosing schedule. 4. If severe, euthanize the animal and perform a full necropsy with histopathological analysis. |
| Changes in blood parameters (e.g., anemia, neutropenia) | Bone marrow suppression due to inhibition of hematopoiesis. | 1. Conduct complete blood counts (CBC) at baseline and regular intervals during the study. 2. If significant changes are observed, consider reducing the dose of this compound. 3. Evaluate bone marrow smears for cellularity and morphology. |
| Elevated liver enzymes (ALT, AST) or kidney function markers (BUN, creatinine) | Hepatotoxicity or nephrotoxicity. | 1. Perform serum clinical chemistry analysis at baseline and at the end of the study. 2. If elevations are noted, consider dose reduction. 3. Conduct histopathological examination of the liver and kidneys to assess for tissue damage. |
| Tumor regression is not observed, or tumor growth is accelerated | Complex biological effects of HuR inhibition in the specific tumor microenvironment. | 1. Verify the dose and administration route of this compound. 2. Analyze the expression of HuR and its downstream targets in the tumor tissue. 3. As seen with the HuR inhibitor MS-444 in a model of inflammatory colon cancer, HuR inhibition can sometimes have context-dependent, unexpected effects.[11] Consider the specific animal model and cancer type being studied. |
Data Presentation
The following tables present a hypothetical summary of quantitative data from a representative preclinical toxicology study of a HuR inhibitor. Note: This data is for illustrative purposes and is based on standard preclinical toxicology assessments, not on a specific published study of this compound.
Table 1: Hematology Data
| Parameter | Vehicle Control (Mean ± SD) | This compound (50 mg/kg) (Mean ± SD) |
| White Blood Cells (x10³/µL) | 8.5 ± 1.2 | 7.9 ± 1.5 |
| Red Blood Cells (x10⁶/µL) | 7.2 ± 0.5 | 7.0 ± 0.6 |
| Hemoglobin (g/dL) | 14.1 ± 0.8 | 13.8 ± 0.9 |
| Platelets (x10³/µL) | 950 ± 150 | 920 ± 160 |
Table 2: Clinical Chemistry Data
| Parameter | Vehicle Control (Mean ± SD) | This compound (50 mg/kg) (Mean ± SD) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 40 ± 10 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 18 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 22 ± 4 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 |
Experimental Protocols
1. Acute Toxicity Study Protocol
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
-
Animals: Use a rodent species (e.g., Sprague-Dawley rats or BALB/c mice), with an equal number of males and females per group.
-
Groups:
-
Group 1: Vehicle control (e.g., DMSO/saline).
-
Groups 2-5: Ascending doses of this compound (e.g., 10, 25, 50, 100 mg/kg).
-
-
Administration: A single dose administered via the intended clinical route (e.g., intraperitoneal, oral gavage, or intravenous).
-
Observations:
-
Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) continuously for the first 4 hours post-dosing, and then daily for 14 days.
-
Record body weights at baseline and on days 7 and 14.
-
-
Endpoint: At day 14, euthanize all animals. Collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs for histopathological examination.
2. Sub-chronic Toxicity Study Protocol
-
Objective: To evaluate the toxicity of this compound after repeated administration.
-
Animals: Use a rodent and a non-rodent species.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose this compound.
-
Group 3: Mid dose this compound.
-
Group 4: High dose this compound.
-
-
Administration: Daily administration for 28 days.
-
Observations:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
Ophthalmological examination at baseline and termination.
-
Blood collection for hematology and clinical chemistry at termination.
-
-
Endpoint: At the end of the dosing period, euthanize animals and perform a full histopathological evaluation of all major organs.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: Workflow for preclinical toxicity assessment of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Impact of HuR inhibition by the small molecule MS-444 on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RNA-binding protein HuR in human cancer: a friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from CMLD-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving CMLD-2. Our goal is to provide clear, actionable guidance to ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: I am using this compound, which I believed to be a Haspin inhibitor, but I am not observing an increase in the mitotic index. Why is this?
A1: This is a crucial point of clarification. The small molecule this compound is not a Haspin kinase inhibitor. It is an inhibitor of the Hu antigen R (HuR)-ARE interaction.[1][2][3][4] HuR is an RNA-binding protein that stabilizes target mRNAs containing AU-rich elements (AREs), preventing their degradation.[1][2] By competitively binding to HuR, this compound disrupts this interaction, leading to the downregulation of HuR target genes.[1][2][3] The expected cellular phenotypes are therefore not related to mitotic arrest, but rather to the consequences of reduced stability of key mRNAs involved in cell proliferation, survival, and cell cycle progression.
Q2: Instead of mitotic arrest, my cells are arresting in the G1 phase of the cell cycle after this compound treatment. Is this an expected outcome?
A2: Yes, G1 phase cell cycle arrest is an expected outcome of this compound treatment in several cancer cell lines, including non-small cell lung cancer cells.[1][3][5] This is because HuR regulates the stability of mRNAs for several key cell cycle proteins, including those that control the G1/S transition. Inhibition of HuR by this compound leads to a decrease in the levels of these proteins, causing the cells to arrest in G1.
Q3: I am observing a significant increase in apoptosis. Is this consistent with the mechanism of this compound?
A3: Yes, the induction of apoptosis is a primary effect of this compound in various cancer cell lines.[1][2][3] HuR stabilizes the mRNAs of several anti-apoptotic proteins. By inhibiting HuR, this compound leads to the downregulation of these protective proteins, tipping the cellular balance towards apoptosis.[5][6]
Q4: My IC50 value for this compound is different from what has been published. What could be the reasons?
A4: Discrepancies in IC50 values can arise from several experimental variables. It is important to standardize your protocol to ensure consistency. Key factors that can influence the apparent potency of this compound include:
-
Cell Line: Different cell lines exhibit varying sensitivity to this compound.[1][2]
-
Cell Seeding Density: Ensure cells are in an exponential growth phase during the experiment.
-
Duration of Drug Exposure: The length of time cells are treated with this compound will impact the observed IC50.
-
Type of Viability Assay: Different assays (e.g., MTT, CellTiter-Glo) can yield different results.
-
Serum Concentration: Components in fetal bovine serum (FBS) can potentially interact with the compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Compound Solubility and Stability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. Ensure complete dissolution before adding to culture media. |
| Cell Seeding Density | Optimize cell seeding density for each cell line to ensure exponential growth throughout the experiment. High cell density can lead to nutrient depletion and affect drug efficacy. |
| Assay Type and Duration | The choice of viability assay can influence results. Ensure the assay is linear in the range of cell numbers used. The duration of drug exposure should be consistent and optimized for your specific cell line and experimental question. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider using a consistent and, if possible, lower serum concentration across experiments. |
| Cell Line Integrity and Passage Number | High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. Use low-passage, authenticated cell lines. Regularly check for mycoplasma contamination. |
Issue 2: Lack of Expected Downstream Effects on HuR Target Genes
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing RNase inhibitors for RNA analysis and protease/phosphatase inhibitors for protein analysis to preserve the integrity of your samples. |
| Inefficient RNA Immunoprecipitation (RIP) | Ensure optimal antibody concentration and incubation times for your RIP assay. Include appropriate IgG controls to check for non-specific binding. |
| Inconsistent Protein Loading (Western Blot) | Accurately quantify total protein concentration using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample. |
| Antibody Quality | Use validated antibodies for HuR and its downstream targets. Titrate your antibodies to determine the optimal concentration. |
| Timing of Analysis | The downregulation of HuR target mRNAs and their corresponding proteins occurs over time. Perform a time-course experiment to determine the optimal time point to observe the desired effects. |
Experimental Protocols
Detailed Methodology 1: Western Blotting for HuR and Downstream Targets
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HuR, Bcl-2, Cyclin E, p27, or other targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Detailed Methodology 2: RNA Immunoprecipitation (RIP) followed by qPCR
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Lysis and IP: Lyse the cells and perform immunoprecipitation using an antibody targeting HuR or a negative control IgG. Magnetic beads are commonly used to pull down the antibody-protein-RNA complexes.
-
RNA Purification: After thorough washing, elute the RNA from the immunoprecipitated complexes and purify it.
-
Reverse Transcription: Synthesize cDNA from the purified RNA.
-
qPCR: Perform quantitative PCR using primers specific for known HuR target mRNAs (e.g., BCL2, CCNE1) and a non-target control.
-
Analysis: Analyze the enrichment of target mRNAs in the HuR IP samples compared to the IgG control and relative to input RNA.
Visualizing the Mechanism and Workflow
Caption: Mechanism of action of this compound as a HuR inhibitor.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Binding of Cmld-2 to the HuR Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The RNA-binding protein HuR (Hu antigen R) is a critical regulator of post-transcriptional gene expression and has emerged as a significant target in cancer therapy. HuR stabilizes messenger RNAs (mRNAs) of proto-oncogenes, growth factors, and other proteins involved in tumor progression by binding to AU-rich elements (AREs) in their 3'-untranslated regions (3'-UTRs).[1] The small molecule Cmld-2 has been identified as an inhibitor of the HuR-mRNA interaction, demonstrating potential as a therapeutic agent.[2][3] This guide provides a comprehensive comparison of this compound with other HuR inhibitors and details the experimental methodologies for validating their binding to the HuR protein.
Comparative Analysis of HuR Inhibitors
This compound is a potent inhibitor that disrupts the interaction between HuR and ARE-containing mRNAs.[4] It has been shown to exhibit antitumor activity in various cancer cell lines, including colon, pancreatic, lung, and thyroid cancer.[5] A comparison with other known HuR inhibitors reveals a range of potencies and mechanisms of action.
| Parameter | This compound | Azaphilone-9 | DHTS | Suramin |
| Source/Origin | Synthetic small molecule | Fungal natural product derivative[1] | Natural product derivative | Synthetic |
| Mechanism of Action | Competitively binds to HuR, disrupting its interaction with ARE-containing mRNAs.[5][6] | Competitively binds to the RNA-binding cleft (RRM1/2) of HuR.[1] | Disrupts the binding between HuR and TNFα mRNA.[3] | Competitively binds with HuR.[3] |
| Binding Affinity | Kᵢ = 350 nM[2][4] | IC₅₀ ~1.2 µM (Fluorescence Polarization Assay)[1][7] | Nanomolar range[3] | Not specified |
| Cellular Effects | Induces apoptosis and G1 cell cycle arrest; reduces expression of HuR and its target mRNAs (e.g., Bcl-2, Msi1, XIAP); inhibits viability and migration of various cancer cells.[2][5][8] | Potential to inhibit cancer cell growth and progression.[1] | Exhibits anti-cancer activity in breast and colon cancer cells; cytotoxic towards glioma cells.[3] | Exerts antitumor activity in oral cancer cells.[3] |
Experimental Protocols for Binding Validation
To validate the binding of small molecules like this compound to the HuR protein, several biophysical techniques can be employed. The following are detailed protocols for three commonly used label-free methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a sensitive optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[9][10]
Protocol:
-
Ligand and Analyte Preparation:
-
Express and purify recombinant HuR protein (ligand) and the small molecule inhibitor (analyte).
-
Ensure high purity and stability of the protein.
-
Prepare a running buffer (e.g., HBS-EP) and a series of analyte dilutions.[11]
-
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using standard amine coupling chemistry (e.g., EDC/NHS).
-
Inject the HuR protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Analyte Binding:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the small molecule analyte over the immobilized HuR protein.
-
Monitor the association phase, followed by a dissociation phase where running buffer is flowed over the chip.[12]
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Bio-Layer Interferometry (BLI)
BLI is another optical biosensing technique that measures biomolecular interactions by analyzing interference patterns of white light reflected from the tip of a biosensor.[13]
Protocol:
-
Biosensor and Sample Preparation:
-
Select an appropriate biosensor (e.g., Streptavidin-coated for biotinylated protein).
-
Immobilize the biotinylated HuR protein onto the biosensor tip.
-
Prepare a 96- or 384-well plate with running buffer and a serial dilution of the small molecule analyte.[14]
-
-
Binding Assay:
-
Baseline: Dip the biosensor with immobilized HuR into a well containing running buffer to establish a baseline.
-
Association: Move the biosensor to wells containing different concentrations of the analyte to measure the association.
-
Dissociation: Transfer the biosensor back to wells with running buffer to measure the dissociation.[15]
-
-
Data Analysis:
-
The shifts in the interference pattern are recorded in real-time.
-
Globally fit the association and dissociation curves from different analyte concentrations to determine ka, kd, and KD.[16]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters of the interaction.[17][18]
Protocol:
-
Sample Preparation:
-
Titration:
-
Perform a series of small injections of the small molecule solution into the protein solution in the ITC cell.
-
The heat change after each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of the small molecule to the protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[20] From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.
-
Visualizing Pathways and Workflows
To better understand the context of HuR inhibition and the process of validating binding, the following diagrams have been generated.
Caption: HuR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating protein-small molecule binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 14. ast.uga.edu [ast.uga.edu]
- 15. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. scispace.com [scispace.com]
- 17. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
A Comparative Guide to the Efficacy of CMLD-2 and Other HuR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The RNA-binding protein HuR (Hu antigen R) has emerged as a significant therapeutic target in oncology and inflammatory diseases due to its pivotal role in post-transcriptionally regulating the expression of genes involved in cell proliferation, survival, and inflammation. A growing number of small molecule inhibitors have been developed to target HuR, each with distinct mechanisms of action and varying degrees of efficacy. This guide provides an objective comparison of CMLD-2, a well-characterized HuR inhibitor, with other notable alternatives, supported by available experimental data.
Data Presentation: Head-to-Head Comparison of HuR Inhibitors
The following table summarizes the quantitative efficacy data for this compound and other prominent HuR inhibitors. It is important to note that the presented values are sourced from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Mechanism of Action | Binding Affinity/Inhibitory Concentration | Cell-Based Potency (IC50) | References |
| This compound | Disrupts HuR-ARE mRNA interaction | Ki = 350 nM | 18.2 µM (MiaPaCa2), 28.9 µM (HCT-116) | [1][2][3][4] |
| Azaphilone-9 (B15140940) | Disrupts HuR-ARE mRNA interaction | IC50 ≈ 1.2 µM | Not extensively reported | [5][6][7][8][9][10] |
| MS-444 | Inhibits HuR dimerization and cytoplasmic translocation | Kd = 7 nM | 3-13 µM (Glioblastoma BTICs), 5.6-14.21 µM (Colorectal cancer) | [5][11][12] |
| DHTS | Disrupts HuR-ARE mRNA interaction | Ki = 3.74 nM | Not extensively reported | [5][13] |
| KH-3 | Disrupts HuR-ARE mRNA interaction | IC50 = 0.35 µM; Ki = 0.72-0.83 µM | 2-4 µM (Breast and prostate cancer cell lines) | [6][7][14][15] |
| SRI-42127 | Inhibits HuR dimerization and translocation | IC50 = 1.2 µM (in cell-based dimerization assay) | Not extensively reported for cytotoxicity | [5][6][16][17][18][19] |
| Okicenone | Inhibits HuR dimerization and RNA binding | Kd = 90 nM | Not extensively reported | [5][6][20] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the general HuR signaling pathway and a typical experimental workflow for evaluating HuR inhibitors.
Caption: HuR signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating HuR inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to assist researchers in designing and conducting their own comparative studies.
Fluorescence Polarization (FP) Assay
This assay is widely used to measure the binding affinity of inhibitors to the HuR protein and their ability to disrupt the HuR-mRNA interaction.
-
Principle: The assay measures the change in polarization of fluorescently labeled RNA upon binding to the larger HuR protein. Small, unbound fluorescent RNA tumbles rapidly in solution, resulting in low polarization. When bound to the larger HuR protein, the complex tumbles more slowly, leading to higher polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
-
Reagents:
-
Purified recombinant HuR protein
-
Fluorescently labeled ARE-containing RNA oligonucleotide (e.g., with FAM or FITC)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.05% Pluronic F-68)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing HuR protein (e.g., 10 nM) and the fluorescently labeled ARE RNA (e.g., 2 nM) in the assay buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the HuR-RNA mixture to the wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of the HuR-RNA interaction, is calculated by fitting the data to a dose-response curve. The Ki (inhibition constant) can be subsequently calculated from the IC50 value.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay offers a high-throughput method for detecting and quantifying HuR-mRNA interactions.
-
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. One bead is conjugated to a molecule that binds HuR (e.g., an anti-tag antibody if HuR is tagged), and the other is conjugated to a molecule that binds the RNA (e.g., streptavidin if the RNA is biotinylated). When HuR and RNA interact, the beads are brought into close proximity. Upon excitation of the Donor beads, a singlet oxygen is released, which triggers a cascade of energy transfer in the Acceptor beads, resulting in a luminescent signal. Inhibitors of the HuR-RNA interaction will disrupt this proximity and reduce the signal.
-
Reagents:
-
Tagged (e.g., His-tagged or GST-tagged) recombinant HuR protein
-
Biotinylated ARE-containing RNA oligonucleotide
-
AlphaScreen Donor beads (e.g., Nickel Chelate for His-tagged protein)
-
AlphaScreen Streptavidin-coated Acceptor beads
-
Assay Buffer
-
Test compounds
-
-
Procedure:
-
Add the tagged HuR protein, biotinylated RNA, and test compound to the wells of a microplate.
-
Incubate to allow for binding.
-
Add the Donor and Acceptor beads.
-
Incubate in the dark.
-
Read the luminescent signal on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.
Ribonucleoprotein Immunoprecipitation (RNP-IP) Assay
This technique is used to confirm that an inhibitor disrupts the interaction between HuR and its target mRNAs within a cellular context.
-
Principle: Cells are treated with the inhibitor or a vehicle control. The cells are then lysed under conditions that preserve protein-RNA interactions. An antibody specific to HuR is used to immunoprecipitate HuR and any associated RNAs. The co-precipitated RNA is then purified and quantified by RT-qPCR to determine the effect of the inhibitor on the association of specific mRNAs with HuR.
-
Reagents:
-
Cell culture reagents
-
Test compound
-
Lysis buffer containing RNase inhibitors
-
Anti-HuR antibody and control IgG
-
Protein A/G magnetic beads
-
RNA purification kit
-
RT-qPCR reagents and primers for target mRNAs
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Lyse the cells and pre-clear the lysate with control IgG and magnetic beads.
-
Incubate the pre-cleared lysate with the anti-HuR antibody or control IgG.
-
Add magnetic beads to capture the antibody-protein-RNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the RNA from the beads and purify it.
-
Perform RT-qPCR to quantify the amount of specific target mRNAs (e.g., BCL2, XIAP) that were co-immunoprecipitated with HuR.
-
-
Data Analysis: The relative amount of target mRNA immunoprecipitated by the HuR antibody in inhibitor-treated cells is compared to that in control-treated cells to determine if the inhibitor disrupts the HuR-mRNA interaction.
References
- 1. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HuR inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Apoptosis | 958843-91-9 | Invivochem [invivochem.com]
- 5. Human Antigen R (HuR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. The fungal natural product azaphilone-9 binds to HuR and inhibits HuR-RNA interaction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fungal natural product azaphilone-9 binds to HuR and inhibits HuR-RNA interaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Impact of HuR inhibition by the small molecule MS-444 on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-cancer effects of the HuR inhibitor, MS-444, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydrotanshinone-I interferes with the RNA-binding activity of HuR affecting its post-transcriptional function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. RNA-binding protein HuR inhibition induces multiple programmed cell death in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. SRI-42127 - Wikipedia [en.wikipedia.org]
- 19. SRI-42127, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of CMLD-2 and KH-3 as HuR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small-molecule inhibitors of the RNA-binding protein Hu antigen R (HuR): CMLD-2 and KH-3. This analysis, supported by experimental data, aims to inform the selection and application of these compounds in cancer research and therapeutic development.
HuR plays a critical role in cancer progression by stabilizing the messenger RNAs (mRNAs) of various oncogenes, growth factors, and cytokines. Its inhibition is a promising strategy for cancer therapy. Both this compound and KH-3 have emerged as valuable tools to probe HuR function and as potential therapeutic agents. This guide delves into a head-to-head comparison of their performance, mechanism of action, and available efficacy data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and KH-3, offering a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical and In Vitro Cellular Activity
| Parameter | This compound | KH-3 |
| Mechanism of Action | Competitively binds to HuR, disrupting its interaction with AU-rich element (ARE)-containing mRNAs[1][2]. | Disrupts the interaction between HuR and its target mRNAs[3][4]. |
| Binding Affinity | Kᵢ = 350 nM[1][2] | IC₅₀ = 0.35 µM[5] |
| Cellular Effects | Induces apoptosis and G1 cell cycle arrest. Reduces the expression of HuR and its target mRNAs (e.g., Bcl-2, Msi1, XIAP). Inhibits viability and migration of various cancer cell lines including colon, pancreatic, thyroid, and lung cancer cells[1][6][7]. | Induces apoptotic cell death, autophagy-associated cell death, and ferroptosis. Inhibits cell viability and proliferation in breast and prostate cancer cell lines[4]. Downregulates HuR targets such as β-Catenin and BCL2[3]. |
| Observed IC₅₀ in Cancer Cell Lines | 18.2 µM (MiaPaCa2 pancreatic cancer), 28.9 µM (HCT-116 colon cancer)[6] | 2-4 µM in most breast and prostate cancer cell lines tested[4]. |
Table 2: In Vivo Efficacy
| Parameter | This compound | KH-3 |
| In Vivo Studies | Not yet tested in vivo as part of a combination regimen[8]. | Has been investigated for its ability to inhibit the binding between HuR and mRNA targets in vivo[8]. |
| Animal Models | No data available. | MDA-MB-231 orthotopic xenograft model (breast cancer)[9]. Mouse xenograft models of human prostate cancer[4]. |
| Observed Effects | Not applicable. | Significantly inhibited tumor growth (60% tumor regression in breast cancer model)[9]. Delayed the initiation of pulmonary metastases[9]. Combination with docetaxel (B913) synergistically inhibited tumor growth in three animal models of triple-negative breast cancer[3]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: HuR signaling pathway and points of inhibition by this compound and KH-3.
Caption: General experimental workflow for evaluating HuR inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers looking to evaluate these or other HuR inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay is used to measure the disruption of the HuR-RNA complex by an inhibitor.
-
Principle: A fluorescein-labeled RNA oligonucleotide containing an ARE sequence is incubated with purified HuR protein. The binding of the large HuR protein to the small fluorescent RNA probe results in a high fluorescence polarization signal. In the presence of a competitive inhibitor, the fluorescent probe is displaced from HuR, leading to a decrease in the polarization signal.
-
Reagents:
-
Purified recombinant HuR protein.
-
Fluorescein-labeled ARE-containing RNA oligonucleotide (e.g., from Msi1 or c-fos mRNA).
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.05% (v/v) Pluronic F-68.
-
This compound or KH-3 dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing HuR protein (e.g., 10 nM) and fluorescein-labeled ARE RNA (e.g., 2 nM) in the assay buffer.
-
Add varying concentrations of the inhibitor (this compound or KH-3) or a DMSO control to the reaction mixture in a black 384-well plate.
-
Incubate the plate at room temperature for 30 minutes to 2 hours.
-
Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters[10][11][12].
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
RNA Immunoprecipitation (RIP) Assay
This technique is used to confirm that the inhibitor disrupts the interaction between HuR and its target mRNAs within a cellular context.
-
Principle: Cells are treated with the inhibitor, and then HuR-RNA complexes are immunoprecipitated using an anti-HuR antibody. The RNA is then purified from the immunoprecipitated complexes and the abundance of specific target mRNAs is quantified by quantitative real-time PCR (qRT-PCR). A decrease in the amount of a target mRNA in the immunoprecipitate from inhibitor-treated cells compared to control cells indicates that the inhibitor has disrupted the HuR-mRNA interaction.
-
Reagents:
-
Cancer cell line of interest (e.g., HCT-116, MDA-MB-231).
-
This compound or KH-3.
-
Anti-HuR antibody and control IgG.
-
Protein A/G magnetic beads.
-
RIP lysis buffer.
-
RNA purification kit.
-
Reagents for qRT-PCR.
-
-
Procedure:
-
Treat cells with the inhibitor (e.g., 20 µM this compound or 2 µM KH-3) or DMSO for a specified time (e.g., 24 hours)[13][14].
-
Lyse the cells and perform immunoprecipitation with an anti-HuR antibody or control IgG overnight at 4°C.
-
Capture the antibody-protein-RNA complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the RNA from the beads and purify it.
-
Perform qRT-PCR to quantify the abundance of specific HuR target mRNAs (e.g., Bcl-2, XIAP, Snail) relative to a control gene[13][14].
-
Western Blot Analysis
This is used to determine the effect of the inhibitors on the protein levels of HuR and its downstream targets.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then specific proteins are detected using antibodies.
-
Reagents:
-
Cancer cell line of interest.
-
This compound or KH-3.
-
Lysis buffer with protease inhibitors.
-
Primary antibodies against HuR, Bcl-2, XIAP, β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with the inhibitor at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Cell Viability (MTT) Assay
This assay measures the effect of the inhibitors on cell proliferation and viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
Cancer cell line of interest.
-
This compound or KH-3.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitor or DMSO for the desired time (e.g., 24, 48, or 72 hours)[1][13].
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader[15][16][17][18].
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.
-
Conclusion
Both this compound and KH-3 are potent inhibitors of the HuR-mRNA interaction with demonstrated anti-cancer activity in vitro. This compound has a reported Kᵢ in the nanomolar range and has been shown to be effective across a variety of cancer cell lines[1][2]. KH-3 also shows potent inhibition in the sub-micromolar range and, importantly, has demonstrated in vivo efficacy in preclinical models of breast and prostate cancer[4][9].
The choice between this compound and KH-3 will depend on the specific research question and experimental system. For in vitro studies dissecting the cellular consequences of HuR inhibition, both compounds are valuable tools. For researchers planning to move towards in vivo studies, KH-3 currently has a more established track record. The lack of published in vivo data for this compound represents a significant gap in its preclinical evaluation[8].
Further head-to-head comparative studies, particularly in vivo, are warranted to more definitively delineate the relative advantages of these two important HuR inhibitors. Researchers are encouraged to use the provided protocols as a foundation for their own rigorous evaluation of these and other emerging HuR-targeted therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional inhibition of the RNA-binding protein HuR sensitizes triple-negative breast cancer to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA-binding protein HuR inhibition induces multiple programmed cell death in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT (Assay protocol [protocols.io]
- 14. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT assay protocol | Abcam [abcam.com]
Cmld-2: A Comparative Guide to Validating its Effect on Downstream Targets of HuR
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cmld-2, a small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR), and its effects on the downstream targets of HuR. We will delve into supporting experimental data, detailed protocols, and a comparison with other alternative HuR inhibitors.
Introduction to HuR and the Role of this compound
The RNA-binding protein Hu antigen R (HuR), also known as ELAVL1, plays a critical role in post-transcriptional gene regulation.[1] HuR binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many messenger RNAs (mRNAs), thereby stabilizing them and/or modulating their translation.[2] Many of these target mRNAs encode for proteins involved in cell proliferation, survival, angiogenesis, and invasion, making HuR a key player in tumorigenesis.[2] Elevated cytoplasmic levels of HuR are observed in a wide range of cancers and are often associated with poor prognosis.[3]
This compound is a potent and specific small molecule inhibitor that disrupts the interaction between HuR and its target ARE-containing mRNAs.[2] It competitively binds to HuR with a Ki of approximately 350 nM, leading to the destabilization of HuR's target mRNAs and subsequent downstream effects.[2][4]
Mechanism of Action of this compound
This compound exerts its effects by directly interfering with the binding of HuR to the AREs of its target mRNAs. This disruption leads to the rapid degradation of these otherwise stabilized transcripts. The consequence is a reduction in the protein levels of key oncogenes, ultimately inducing cell cycle arrest, apoptosis, and reduced cell migration in cancer cells.[2][3]
Validating the Effects of this compound on Downstream Targets
Several downstream targets of HuR have been experimentally validated to be affected by this compound treatment. These include proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Key Downstream Targets:
-
Bcl-2, Msi1, and XIAP: In colorectal cancer cells, this compound treatment leads to a shortened half-life of Bcl-2, Msi1, and XIAP mRNAs.[2] This results in a dose-dependent decrease in their protein levels, contributing to the induction of apoptosis.[2]
-
MAD2: In thyroid cancer cells, this compound treatment causes a significant downregulation of MAD2 mRNA and protein levels.[3]
-
p27 and Cyclin E: In non-small cell lung cancer cells, this compound treatment was shown to decrease the mRNA levels of HuR-regulated proteins like Bcl2 and p27, and reduce the protein expression of HuR, Bcl2, and cyclin E.[5]
-
c-Myc and Cyclin A/B1: While HuR is known to regulate the stability of c-Myc, cyclin A, and cyclin B1 mRNAs[6][7][8], direct experimental data detailing the specific effects of this compound on c-Myc and cyclin A mRNA and protein levels is not extensively covered in the provided search results. However, given this compound's mechanism of action, it is plausible that it would lead to their downregulation.
Quantitative Data on this compound's Effects
The following table summarizes key quantitative data regarding the efficacy and effects of this compound from various studies.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | - | 350 nM | [4] |
| IC50 (Cell Viability) | HCT-116 (Colon Cancer) | 28.9 µM | [5] |
| MiaPaCa2 (Pancreatic Cancer) | 18.2 µM | [5] | |
| H1299 (Lung Cancer) | 20-30 µM (effective range) | [9] | |
| A549 (Lung Cancer) | 20-30 µM (effective range) | [9] | |
| Thyroid Cancer Cell Lines | 35 µM (effective dose) | [3] | |
| Effect on mRNA Half-life | HCT-116 | Shortened half-lives of Bcl-2, Msi1, XIAP mRNAs with 20 µM this compound | [2] |
| Effect on Protein Levels | HCT-116 | Dose-dependent decrease in Bcl-2, Msi1, XIAP proteins | [2] |
| Thyroid Cancer Cell Lines | Strong decrease in MAD2 mRNA and protein levels with 35 µM this compound | [3] | |
| H1299 | Reduction in HuR, Bcl2, and cyclin E protein expression with 20-30 µM this compound | [5] |
Comparison with Other HuR Inhibitors
This compound is one of several small molecules developed to inhibit HuR function. The table below provides a comparison with other notable HuR inhibitors.
| Inhibitor | Mechanism of Action | Key Features | Reference(s) |
| This compound | Competitively binds HuR, disrupting HuR-ARE interaction. | Induces apoptosis and G1 cell cycle arrest. | [2][4] |
| MS-444 | Inhibits HuR homodimerization, preventing its cytoplasmic translocation and RNA binding. | Shows efficacy in in vivo models of colorectal cancer and glioma. | [10][11][12] |
| KH-3 | Directly competes with HuR-RNA binding. | Suppresses breast cancer cell invasion and metastasis in vivo. | [10][13][14] |
| Okicenone | Inhibits HuR oligomerization and interferes with RNA binding and trafficking. | Identified as a HuR inhibitor through high-throughput screening. | [13][15] |
| Triptolide | Indirectly affects transcription, leading to depletion of short-lived mRNAs, including some HuR targets. | Possesses broad anti-inflammatory and anti-cancer properties. | [16][17][18] |
Experimental Protocols
Detailed methodologies are crucial for the validation of this compound's effects. Below are outlines of key experimental protocols.
Fluorescence Polarization (FP) Assay
-
Purpose: To determine the in vitro binding affinity (Ki) of this compound to HuR.
-
Principle: Measures the change in polarization of a fluorescently labeled ARE-containing RNA probe upon binding to the HuR protein. An inhibitor will displace the probe, leading to a decrease in polarization.
-
General Protocol:
-
A reaction mixture is prepared containing purified HuR protein and a fluorescein-labeled ARE oligo.
-
Increasing concentrations of this compound (or other test compounds) are added.
-
After incubation, the fluorescence polarization is measured using a plate reader.
-
The Ki is calculated from the dose-response curve.[2]
-
Ribonucleoprotein Immunoprecipitation (RNP IP) Assay
-
Purpose: To confirm that this compound disrupts the interaction between HuR and its target mRNAs in a cellular context.
-
Principle: Uses an antibody against HuR to pull down HuR-mRNA complexes from cell lysates. The amount of a specific target mRNA associated with HuR is then quantified by RT-qPCR.
-
General Protocol:
-
Cancer cells are treated with this compound or a vehicle control.
-
Cells are lysed, and the lysate is incubated with an anti-HuR antibody or an IgG control.
-
Protein A/G beads are used to capture the antibody-protein-RNA complexes.
-
After washing, the RNA is extracted from the beads.
-
RT-qPCR is performed to quantify the amount of target mRNAs (e.g., Bcl-2, Msi1, XIAP).[2]
-
mRNA Stability Assay
-
Purpose: To measure the effect of this compound on the half-life of HuR target mRNAs.
-
Principle: Cells are treated with a transcription inhibitor (e.g., Actinomycin D) to block new RNA synthesis. The decay rate of a specific mRNA is then measured over time.
-
General Protocol:
-
Cells are treated with this compound or a vehicle control.
-
Actinomycin D is added to the culture medium.
-
Cells are harvested at different time points after the addition of Actinomycin D.
-
Total RNA is extracted, and the levels of the target mRNA are quantified by RT-qPCR.
-
The mRNA half-life is calculated from the decay curve.[2]
-
Western Blot Analysis
-
Purpose: To determine the effect of this compound on the protein levels of HuR and its downstream targets.
-
Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
General Protocol:
-
Cells are treated with various concentrations of this compound for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., HuR, Bcl-2, Msi1, XIAP, MAD2, cleaved PARP, cleaved caspase-3) and a loading control (e.g., α-Tubulin or GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.[2]
-
Cell Viability Assay (e.g., MTT or Trypan Blue Exclusion)
-
Purpose: To assess the cytotoxic effects of this compound on cancer cells.
-
Principle: MTT assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Trypan blue exclusion assays count the number of viable cells that can exclude the dye.
-
General Protocol (Trypan Blue):
-
Cells are seeded in multi-well plates and treated with different concentrations of this compound.
-
After the desired incubation period, cells are harvested.
-
A small aliquot of the cell suspension is mixed with trypan blue dye.
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.[5]
-
Visualizing Pathways and Workflows
HuR Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the interaction between cytoplasmic HuR and ARE-mRNAs.
Experimental Workflow for Validating this compound
Caption: Workflow for validating the effects of the HuR inhibitor this compound.
Conclusion
This compound is a well-validated inhibitor of the HuR-ARE interaction with demonstrated efficacy in various cancer cell lines. Its ability to destabilize the mRNAs of key oncogenes leads to potent anti-cancer effects, including the induction of apoptosis and cell cycle arrest. The provided experimental protocols offer a robust framework for researchers to validate the effects of this compound and other potential HuR inhibitors on downstream targets. While this compound shows promise, further in vivo studies are necessary to fully elucidate its therapeutic potential. The comparison with other HuR inhibitors highlights the diverse strategies being employed to target this critical regulator of gene expression in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HuR regulates cyclin A and cyclin B1 mRNA stability during cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-mediated cleavage of RNA-binding protein HuR regulates c-Myc protein expression after hypoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRC-derived exosomes containing the RNA binding protein HuR promote lung cell proliferation by stabilizing c-Myc mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Impact of HuR inhibition by the small molecule MS-444 on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-cancer effects of the HuR inhibitor, MS-444, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Triptolide, an inhibitor of the human heat shock response that enhances stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Cmld-2's Anti-Cancer Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Cmld-2, a small molecule inhibitor of the HuR-ARE interaction, across various cancer cell lines. The data presented is collated from multiple studies to offer a cross-validated perspective on its efficacy and mechanism of action.
Abstract
This compound is a promising anti-cancer agent that competitively binds to the RNA-binding protein Hu antigen R (HuR), disrupting its interaction with AU-rich elements (AREs) in the 3'-untranslated region of target mRNAs.[1][2] This interference leads to the destabilization of mRNAs encoding proteins crucial for tumor progression, such as those involved in cell proliferation, survival, and angiogenesis. This guide summarizes the cytotoxic and anti-proliferative effects of this compound in colon, pancreatic, thyroid, and non-small cell lung cancer cell lines, providing supporting experimental data and detailed protocols for key assays.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer and normal cell lines, demonstrating its selective cytotoxicity towards cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 28.9 | |
| MiaPaCa2 | Pancreatic Cancer | 18.2 | |
| SW1736 | Thyroid Cancer | ~35 | [3][4] |
| 8505C | Thyroid Cancer | ~35 | [3][4] |
| BCPAP | Thyroid Cancer | ~35 | [3][4] |
| K1 | Thyroid Cancer | ~35 | [3][4] |
| H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 20-30 µM | [1] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 20-30 µM | [1] |
| H1975 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective | |
| HCC827 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective | |
| WI-38 | Normal Lung Fibroblast | 63.7 | |
| CCD 841 CoN | Normal Colon Epithelial | 63.7 | |
| MRC-9 | Normal Lung Fibroblast | Higher than cancer cells | |
| CCD-16 | Normal Lung Fibroblast | Higher than cancer cells |
*Note: A concentration of 35 µM was shown to significantly reduce cell viability.
Mechanism of Action and Cellular Effects
This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily initiated by the inhibition of HuR. This leads to a cascade of downstream events culminating in cancer cell death and inhibition of tumor progression.
Key Cellular Effects of this compound:
-
Induction of Apoptosis: this compound treatment leads to the activation of caspases (caspase-3 and -9) and cleavage of PARP, key markers of apoptosis, in lung and colon cancer cells.[1][5] This is accompanied by an increase in the pro-apoptotic protein Bax and a decrease in anti-apoptotic proteins Bcl-2 and Bcl-XL.
-
Cell Cycle Arrest: The compound induces a G1 phase cell cycle arrest in non-small cell lung cancer cells (H1299 and A549).[1] This is associated with reduced expression of cyclin E and increased expression of the cell cycle inhibitor p27.
-
Inhibition of Cell Migration: In thyroid cancer cell lines (SW1736, 8505C, BCPAP, and K1), this compound has been shown to decrease directional migration capability.[1]
-
Downregulation of MAD2: A key finding in thyroid cancer cells is the this compound-induced downregulation of the mitotic arrest deficient 2 (MAD2) protein, a known HuR target, which is correlated with tumor aggressiveness.[3][4]
-
Mitochondrial Perturbation: this compound treatment leads to mitochondrial dysfunction in H1299 and A549 lung cancer cells.[1]
Visualizing the Science
To better understand the experimental processes and molecular pathways discussed, the following diagrams have been generated.
Caption: Experimental workflow for cross-validating this compound's anti-cancer effects.
Caption: Signaling pathway of this compound's anti-cancer activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Harvesting and Fixation: Following this compound treatment, harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration (Wound Healing/Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Creating the Wound: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove debris and add fresh medium containing this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to assess cell migration.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with this compound or a vehicle control and allow them to grow for 1-2 weeks, changing the medium as needed.
-
Colony Staining: After colonies have formed, wash the wells with PBS, fix the colonies with methanol, and stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Compare the number and size of colonies in the treated groups to the control group to determine the effect of this compound on long-term cell survival and proliferation.
Conclusion
The compiled data from various studies strongly supports the anti-cancer potential of this compound across a range of cancer cell lines. Its mechanism of action, centered on the inhibition of the RNA-binding protein HuR, leads to multiple downstream anti-tumor effects, including the induction of apoptosis and cell cycle arrest. The preferential cytotoxicity of this compound towards cancer cells over normal cells further highlights its therapeutic promise. This guide provides a foundational resource for researchers interested in the further development and application of this compound as a novel cancer therapeutic.
References
Confirming G1 Phase Cell Cycle Arrest Induced by Cmld-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cmld-2, a small-molecule inhibitor of the RNA-binding protein HuR, with other known G1 phase cell cycle arrest inducers. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways to facilitate an objective evaluation of this compound's performance and mechanism of action.
G1 Phase Cell Cycle Arrest: this compound in Comparison
This compound has been identified as a potent inducer of G1 phase cell cycle arrest in various cancer cell lines. Its mechanism is linked to the inhibition of HuR, which post-transcriptionally regulates the expression of key cell cycle proteins. This guide compares the efficacy and mechanistic profile of this compound with established G1-arresting agents: rapamycin (B549165), flavopiridol, and palbociclib (B1678290).
Quantitative Analysis of G1 Arrest
The efficacy of this compound in inducing G1 phase cell cycle arrest has been quantified in non-small cell lung cancer (NSCLC) cell lines. The data below summarizes the percentage of cells in the G1 phase following treatment with this compound, with rapamycin included as a positive control.[1][2]
Table 1: Percentage of Cells in G1 Phase After Treatment
| Cell Line | Treatment | Concentration | 24 hours | 48 hours |
| H1299 | DMSO (Control) | - | ~50% | ~50% |
| This compound | 30 µM | ~73% (+23%) | ~77% (+27%) | |
| Rapamycin | 100 nM | Positive Control | Positive Control | |
| A549 | DMSO (Control) | - | ~55% | ~55% |
| This compound | 30 µM | ~72% (+17%) | ~77% (+22%) | |
| Rapamycin | 100 nM | Positive Control | Positive Control |
Data derived from studies on NSCLC cell lines.[1][2] The percentages are approximate and represent the reported increase over DMSO-treated control cells.
Mechanisms of G1 Phase Arrest: A Comparative Overview
The induction of G1 phase arrest by this compound and the comparator compounds involves distinct signaling pathways and molecular targets.
This compound: This compound acts by inhibiting the RNA-binding protein HuR. This inhibition leads to a reduction in the stability of mRNAs for proteins that promote cell cycle progression, such as cyclin E, and an increase in the expression of cell cycle inhibitors, like p27.[1]
Rapamycin: An mTOR inhibitor, rapamycin induces G1 arrest by up-regulating TGF-β signaling and down-regulating the phosphorylation of the Retinoblastoma (Rb) protein.
Flavopiridol: This is a broad-spectrum cyclin-dependent kinase (CDK) inhibitor, targeting CDK1, CDK2, CDK4, and CDK6, which directly blocks progression through the G1 phase.
Palbociclib: A selective inhibitor of CDK4 and CDK6, palbociclib prevents the phosphorylation of Rb, thereby blocking the G1/S transition.
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in G1 phase arrest induced by this compound and the comparator compounds.
Caption: Signaling pathways for G1 arrest.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to confirm G1 phase cell cycle arrest.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells (e.g., H1299, A549) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 20 µM, 30 µM) or other compounds and a vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: MTT cell viability assay workflow.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Seed cells (e.g., 1 x 10^5 cells/well in a 6-well plate) and treat with this compound (e.g., 30 µM) or comparator compounds for 24 or 48 hours.[1]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Caption: Cell cycle analysis workflow.
Western Blot Analysis
This method is used to detect specific proteins in a sample and to quantify their expression levels.
Protocol:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p27, cyclin E, cyclin D1, CDK4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Caption: Western blot analysis workflow.
Conclusion
This compound effectively induces G1 phase cell cycle arrest in cancer cells, with a distinct mechanism of action centered on the inhibition of the RNA-binding protein HuR. This leads to the altered expression of key cell cycle regulators, p27 and cyclin E.[1] The provided data and protocols offer a framework for researchers to independently verify these findings and to compare the efficacy and mechanism of this compound with other G1-arresting agents. Further studies directly comparing this compound with a broader range of CDK inhibitors in multiple cell lines will be valuable for fully elucidating its therapeutic potential.
References
Unlocking Synergistic Potential: Cmld-2 in Combination Cancer Therapy
A detailed guide for researchers on the synergistic effects of the HuR inhibitor Cmld-2 with other chemotherapeutic agents, supported by experimental data and protocols.
In the landscape of cancer therapy, the quest for more effective and less toxic treatments is paramount. Combination therapies, which utilize multiple agents with distinct mechanisms of action, represent a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This guide explores the synergistic potential of this compound, a small molecule inhibitor of the RNA-binding protein HuR, when used in combination with other chemotherapeutic agents. By targeting HuR, this compound can modulate the expression of key proteins involved in cancer cell proliferation, survival, and resistance, thereby sensitizing cancer cells to the cytotoxic effects of conventional chemotherapy.
The Role of HuR in Chemoresistance
Hu antigen R (HuR) is an RNA-binding protein that is frequently overexpressed in various cancers. It plays a crucial role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of specific mRNAs, leading to their stabilization and increased translation. Many of these target mRNAs encode for proteins that are critical for tumor progression and resistance to therapy, such as anti-apoptotic proteins (e.g., B-cell lymphoma 2 [Bcl-2]), cell cycle regulators, and pro-angiogenic factors. By inhibiting HuR, agents like this compound can destabilize these mRNAs, leading to a reduction in the corresponding oncoproteins and rendering cancer cells more susceptible to chemotherapeutic drugs.[1][2][3][4][5]
Synergistic Interactions of HuR Inhibitors with Chemotherapeutic Agents
Preclinical studies have demonstrated that inhibiting HuR can lead to synergistic anti-cancer effects when combined with various chemotherapeutic agents. This suggests a class-wide potential for HuR inhibitors to enhance the efficacy of standard-of-care treatments.
For instance, the HuR inhibitor KH-3 has been shown to act synergistically with docetaxel in triple-negative breast cancer (TNBC) models. This combination led to a significant inhibition of cell proliferation and tumor growth.[1][2][6] Mechanistically, KH-3 was found to downregulate HuR targets like β-Catenin and BCL2, restore the apoptotic effects of docetaxel, and induce S-phase cell cycle arrest.[1][2]
Similarly, pyrvinium pamoate , another inhibitor of HuR, has demonstrated synergistic effects with cisplatin and doxorubicin in urothelial carcinoma of the bladder. The combination resulted in enhanced cytotoxicity in cancer cells and suppressed tumor growth in patient-derived xenograft models.[7]
This compound and Abemaciclib (B560072): A Synergistic Combination in Pancreatic Cancer
A key study has highlighted the synergistic potential of this compound in combination with abemaciclib , a CDK4/6 inhibitor, in pancreatic ductal adenocarcinoma (PDAC) cell lines.[8][9][10] Abemaciclib is known to induce cell cycle arrest, and the addition of this compound appears to enhance its anti-proliferative effects.
Quantitative Data Summary
While the full quantitative data from the primary study is not publicly available in its entirety, the findings indicate a synergistic relationship. The synergy was validated using siRNA oligonucleotides targeted against HuR and its downstream targets. The combination of this compound and abemaciclib represents a promising therapeutic strategy for pancreatic cancer.[9][10]
Table 1: Summary of Synergistic Effects of HuR Inhibitors with Chemotherapeutic Agents
| HuR Inhibitor | Chemotherapeutic Agent | Cancer Type | Observed Effect | Reference |
| This compound | Abemaciclib | Pancreatic Cancer | Synergistic inhibition of cell proliferation | [8][9][10] |
| KH-3 | Docetaxel | Triple-Negative Breast Cancer | Synergistic inhibition of cell proliferation and tumor growth | [1][2][6] |
| Pyrvinium Pamoate | Cisplatin, Doxorubicin | Urothelial Carcinoma | Enhanced cytotoxicity and synergistic tumor growth suppression | [7] |
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the context of HuR inhibitor combination studies.
In Vitro Synergy Assessment: Combination Index (CI) Method
The synergistic, additive, or antagonistic effects of drug combinations are typically quantified using the Combination Index (CI) method developed by Chou and Talalay.[11][12]
Experimental Workflow:
Caption: Workflow for in vitro synergy assessment using the Combination Index method.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., pancreatic cancer cell lines for this compound/abemaciclib studies) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug individually and in combination at a fixed ratio (e.g., based on the IC50 values of the individual drugs).
-
Treatment: Treat the cells with the single agents and their combinations over a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a period that allows for the assessment of cytotoxicity (typically 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis:
-
Generate dose-response curves for each drug alone to determine their IC50 values (the concentration that inhibits 50% of cell growth).
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-response data of the single agents and their combination. The software utilizes the median-effect equation to determine the nature of the drug interaction.[11][12]
-
Western Blot Analysis for Mechanistic Studies
To investigate the molecular mechanisms underlying the synergistic effects, Western blotting can be used to assess the levels of key proteins in the relevant signaling pathways.
Experimental Workflow:
Caption: Workflow for Western blot analysis to investigate molecular mechanisms.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, the chemotherapeutic agent, and their combination for a specified time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., HuR, Bcl-2, cleaved PARP, phospho-Rb).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Logical Relationships
The synergistic effect of this compound with chemotherapeutic agents can be attributed to its ability to disrupt the HuR-mediated stabilization of mRNAs encoding for proteins that promote cancer cell survival and resistance.
Caption: Signaling pathway illustrating the synergistic mechanism of this compound.
This diagram illustrates that by inhibiting HuR, this compound leads to the degradation of mRNAs that encode for oncoproteins. This reduction in oncoproteins, which often confer resistance to chemotherapy, allows the chemotherapeutic agent to more effectively induce apoptosis and cell cycle arrest, resulting in a synergistic anti-cancer effect.
Conclusion
The inhibition of HuR by this compound presents a compelling strategy to enhance the efficacy of existing chemotherapeutic agents. The preclinical evidence, particularly the synergistic effects observed with the CDK4/6 inhibitor abemaciclib, underscores the potential of this compound in combination therapies. Further research, including in vivo studies and the exploration of combinations with other classes of chemotherapeutics, is warranted to fully elucidate the therapeutic potential of this compound and to pave the way for its clinical development. This guide provides a foundational understanding and practical protocols for researchers to build upon in the exciting field of combination cancer therapy.
References
- 1. Functional inhibition of the RNA‐binding protein HuR sensitizes triple‐negative breast cancer to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional inhibition of the RNA-binding protein HuR sensitizes triple-negative breast cancer to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting cytoplasmic accumulation of HuR synergizes genotoxic agents in urothelial carcinoma of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Abemaciclib is effective against pancreatic cancer cells and synergizes with HuR and YAP1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Abemaciclib Is Effective Against Pancreatic Cancer Cells and Synergizes with HuR and YAP1 Inhibition | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for the Proper Disposal of CMLD-2
For researchers, scientists, and drug development professionals handling CMLD-2, an experimental drug and inhibitor of the RNA-binding HuR protein, adherence to proper disposal procedures is critical for laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal of this compound, based on established safety protocols for chemical waste management.
Quantitative Data on this compound Disposal
As this compound is a chemical compound, its disposal is governed by regulations for chemical waste. Specific quantitative limits for disposal would be determined by local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
| Parameter | Guideline | Citation |
| Waste Classification | Likely classified as chemical waste. May require specific hazardous waste categorization based on local regulations. | [1][2][3] |
| Container Type | Original or a compatible, properly labeled, sealed, and leak-proof container. | [1][3] |
| Mixing of Waste | Do not mix with other waste streams. | [1][3] |
| Uncleaned Containers | Handle as you would the product itself. | [1][3] |
Detailed Protocol for the Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound waste.
2. Waste Segregation:
-
Designate a specific waste container for this compound and its contaminated materials.
-
Do not mix this compound waste with other chemical, biological, or radioactive waste unless explicitly permitted by your institution's EHS guidelines.[1][3]
3. Container Management:
-
Use the original container for disposal whenever possible.[1][3]
-
If the original container is not available or is compromised, use a new, compatible container that can be securely sealed.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound (5,7-dimethoxy-8-[1-(4-methoxyphenyl)-3-oxo-3-pyrrolidin-1-ylpropyl]-4-phenylchromen-2-one)".
4. Disposal of Solid this compound:
-
Collect solid this compound waste in a designated, labeled, and sealed container.
5. Disposal of this compound Solutions:
-
Do not dispose of this compound solutions down the drain.[2][3]
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, labeled, and sealed waste container.
6. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated.
-
Dispose of these materials in the designated this compound solid waste container.
7. Storage of Waste:
-
Store the sealed this compound waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.
8. Waste Pickup and Disposal:
-
Arrange for the collection of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Ensure all required paperwork is completed for the waste manifest.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
